molecular formula C24H20ClN3O B1677053 SDZ285428

SDZ285428

Cat. No.: B1677053
M. Wt: 401.9 g/mol
InChI Key: FHHNSSGZEIVGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-VID-400, also known as SDZ285-428, is CYP24A1 inhibitor.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHNSSGZEIVGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mechanism of Action of SDZ285428: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ285428 is a potent inhibitor of cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase. This enzyme is a critical component of the sterol biosynthesis pathway in various organisms, including the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively. By disrupting the production of essential sterols, this compound exhibits significant anti-trypanosomal activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the affected signaling pathway, available quantitative data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Inhibition of CYP51

The primary mechanism of action of this compound is the inhibition of CYP51.[1][2][3][4][5] CYP51 is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes, influencing membrane fluidity, permeability, and the function of membrane-bound proteins. In trypanosomes, the sterol biosynthesis pathway leads to the production of ergosterol and other 24-alkylated sterols, which are distinct from the cholesterol produced in mammals. This difference provides a therapeutic window for selective targeting of the parasite's pathway.

This compound, an imidazole-based compound, is believed to interact with the heme iron center within the active site of CYP51. This interaction prevents the binding and subsequent demethylation of the natural substrates, lanosterol or eburicol, thereby halting the sterol biosynthesis cascade. The depletion of essential sterols and the accumulation of toxic methylated sterol precursors disrupt the parasite's cell membrane integrity and function, ultimately leading to cell death.

The Sterol Biosynthesis Pathway in Trypanosoma cruzi

This compound targets a key enzymatic step in the sterol biosynthesis pathway of Trypanosoma cruzi. The following diagram illustrates the major steps in this pathway, highlighting the point of inhibition by this compound.

Figure 1. Sterol biosynthesis pathway in Trypanosoma cruzi and the inhibitory action of this compound.

Quantitative Data for this compound

The inhibitory potency of this compound against the CYP51 enzymes from Trypanosoma cruzi and Trypanosoma brucei has been quantified using the I/E2 ratio. This ratio represents the concentration of the inhibitor required to produce a 50% reduction in the enzyme's activity. The data is summarized in the table below.

Target OrganismEnzymeIncubation TimeI/E2 ValueReference
Trypanosoma cruziCYP515 min<1[6]
60 min9[6]
Trypanosoma bruceiCYP515 min<1[6]
60 min35[6]

Table 1. Inhibitory activity of this compound against Trypanosoma CYP51.

Experimental Protocols

While the specific experimental protocols for the initial characterization of this compound are not publicly available, the following are detailed methodologies for key experiments typically used to evaluate CYP51 inhibitors, based on established literature.

Recombinant CYP51 Expression and Purification

A common method for obtaining sufficient quantities of CYP51 for in vitro assays is through recombinant expression in Escherichia coli.

CYP51_Expression_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification CYP51 gene amplification CYP51 gene amplification Ligation into expression vector Ligation into expression vector CYP51 gene amplification->Ligation into expression vector Transformation into E. coli Transformation into E. coli Ligation into expression vector->Transformation into E. coli E. coli culture growth E. coli culture growth Transformation into E. coli->E. coli culture growth Induction of protein expression (e.g., with IPTG) Induction of protein expression (e.g., with IPTG) E. coli culture growth->Induction of protein expression (e.g., with IPTG) Cell harvesting by centrifugation Cell harvesting by centrifugation Induction of protein expression (e.g., with IPTG)->Cell harvesting by centrifugation Cell lysis Cell lysis Cell harvesting by centrifugation->Cell lysis Solubilization of membrane fraction Solubilization of membrane fraction Cell lysis->Solubilization of membrane fraction Affinity chromatography (e.g., Ni-NTA) Affinity chromatography (e.g., Ni-NTA) Solubilization of membrane fraction->Affinity chromatography (e.g., Ni-NTA) Elution of purified CYP51 Elution of purified CYP51 Affinity chromatography (e.g., Ni-NTA)->Elution of purified CYP51

Figure 2. General workflow for recombinant CYP51 expression and purification.

Methodology:

  • Gene Amplification and Cloning: The CYP51 gene from the target organism (T. cruzi or T. brucei) is amplified by PCR and cloned into a suitable bacterial expression vector, often containing a polyhistidine tag for purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain. The bacterial culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: Cells are harvested and lysed. The membrane fraction containing the recombinant CYP51 is solubilized, and the protein is purified using affinity chromatography, such as Nickel-NTA chromatography, followed by dialysis.

In Vitro CYP51 Inhibition Assay (Reconstitution Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant CYP51.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), purified recombinant CYP51, and a source of reducing equivalents, such as NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.

  • Substrate Addition and Incubation: The reaction is initiated by the addition of the substrate (e.g., lanosterol or eburicol). The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5 to 60 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped, and the sterol products are extracted using an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted sterols are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of demethylated product formed.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The I/E2 value (or IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Whole-Cell Anti-Trypanosomal Activity Assay

This assay determines the efficacy of this compound against live trypanosome parasites.

Methodology:

  • Parasite Culture: T. cruzi epimastigotes or amastigotes, or T. brucei bloodstream forms are cultured in appropriate media.

  • Compound Treatment: The parasites are incubated with various concentrations of this compound for a set period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is assessed using methods such as:

    • Resazurin-based assays: Resazurin is reduced by viable cells to the fluorescent resorufin, which can be quantified.

    • Microscopy: Direct counting of motile parasites using a hemocytometer.

    • Reporter gene assays: Using parasite lines expressing reporter genes like β-galactosidase or luciferase.

  • Data Analysis: The concentration of this compound that inhibits parasite growth by 50% (EC50) is calculated.

Conclusion

This compound is a potent inhibitor of CYP51, a key enzyme in the sterol biosynthesis pathway of Trypanosoma cruzi and Trypanosoma brucei. Its mechanism of action, involving the disruption of essential sterol production, highlights the therapeutic potential of targeting this pathway for the treatment of trypanosomal diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-trypanosomal agents. Further investigation into the structure-activity relationships of this compound and related compounds could lead to the development of even more effective and selective therapies for Chagas disease and African trypanosomiasis.

References

SDZ285428: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ285428 is a potent imidazole-based inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of protozoan parasites. This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and biological activity of this compound, with a focus on its potential as an antitrypanosomal agent. While a dedicated discovery and synthesis publication for this compound is not publicly available, this document synthesizes information from chemical data repositories and related research on analogous compounds to present a coherent technical summary.

Introduction

Chagas disease, caused by the parasite Trypanosoma cruzi, and Human African Trypanosomiasis, caused by Trypanosoma brucei, are neglected tropical diseases that affect millions of people worldwide. The sterol biosynthesis pathway, particularly the enzyme sterol 14α-demethylase (CYP51), is a validated and promising target for the development of new therapeutics against these parasites.[1][2][3][4] CYP51 is essential for the production of ergosterol, a vital component of the parasite's cell membrane.[1][2] Its inhibition leads to the disruption of membrane integrity and ultimately, parasite death. This compound has been identified as a potent inhibitor of both T. cruzi CYP51 (TcCYP51) and T. brucei CYP51 (TbCYP51).[5]

Discovery of this compound

While the specific discovery details of this compound have not been formally published, it likely emerged from a target-based drug discovery program focused on identifying inhibitors of protozoan CYP51. The general workflow for discovering such a compound is outlined below.

G cluster_discovery Discovery Workflow High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Assay Development Lead Generation Lead Generation Hit Identification->Lead Generation SAR Lead Optimization Lead Optimization Lead Generation->Lead Optimization ADME/Tox Candidate Selection Candidate Selection Lead Optimization->Candidate Selection

Caption: A generalized workflow for the discovery of a CYP51 inhibitor.

The discovery process for a compound like this compound would typically involve:

  • High-Throughput Screening (HTS): A large library of chemical compounds would be screened against recombinant CYP51 from T. cruzi and/or T. brucei.

  • Hit Identification: Compounds showing significant inhibitory activity are identified as "hits."

  • Lead Generation: Initial structure-activity relationship (SAR) studies are conducted on the hit compounds to identify a promising chemical scaffold.

  • Lead Optimization: The lead scaffold is chemically modified to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox). It is at this stage that a compound like this compound would be synthesized and evaluated.

  • Candidate Selection: The most promising compound is selected for further preclinical and clinical development.

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not available in the public domain. However, based on its chemical structure, N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of two key intermediates: 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid and 2-(1H-imidazol-1-yl)-2-phenylethan-1-amine.

A general scheme for the synthesis of related benzamide compounds involves the following steps:

  • Preparation of the Carboxylic Acid Moiety: Synthesis of 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid, which can be achieved through a Suzuki coupling reaction between 4-bromobenzoic acid and (4-chlorophenyl)boronic acid.

  • Preparation of the Amine Moiety: Synthesis of 2-(1H-imidazol-1-yl)-2-phenylethan-1-amine.

  • Amide Coupling: The final step involves the coupling of the carboxylic acid and the amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to form the amide bond.

G cluster_synthesis Proposed Synthesis Workflow Carboxylic Acid Synthesis Carboxylic Acid Synthesis Amide Coupling Amide Coupling Carboxylic Acid Synthesis->Amide Coupling Amine Synthesis Amine Synthesis Amine Synthesis->Amide Coupling Purification Purification Amide Coupling->Purification Final Product This compound Purification->Final Product

Caption: A proposed workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is an inhibitor of CYP51, a cytochrome P450 enzyme.[5] It has demonstrated activity against the CYP51 enzymes from both Trypanosoma cruzi and Trypanosoma brucei.[5] The imidazole nitrogen of this compound is proposed to coordinate with the heme iron atom in the active site of CYP51, thereby blocking the binding of the natural substrate, lanosterol (or eburicol in T. cruzi).[1]

Signaling Pathway

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, which is crucial for the parasite's viability.

G cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethylated sterols 14-demethylated sterols CYP51->14-demethylated sterols Product Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Further steps Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity This compound This compound This compound->CYP51 Inhibition

References

Immunomodulatory Mechanisms in Retinal Cells: A Focus on the NLRP3 Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation within the retina is a pivotal pathological driver in a spectrum of debilitating ocular diseases, including age-related macular degeneration (AMD) and diabetic retinopathy (DR). The resident immune cells of the retina, particularly microglia, along with retinal pigment epithelial (RPE) cells, play a central role in orchestrating this inflammatory response. A key signaling pathway that has emerged as a critical mediator of retinal inflammation is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of the immunomodulatory landscape of retinal cells, with a specific focus on the activation and therapeutic targeting of the NLRP3 inflammasome pathway. While specific data on the compound "SDZ285428" is not publicly available, this document serves as a comprehensive resource on the core mechanisms relevant to the development of novel immunomodulatory therapies for retinal diseases.

Introduction: The Inflammatory Milieu of the Retina

The retina, once considered an immune-privileged site, is now understood to possess a dynamic and complex innate immune system. Microglia, the resident macrophages of the central nervous system, are the primary immune sentinels of the retina.[1][2] In a healthy state, microglia exhibit a ramified morphology and perform homeostatic functions. However, in response to cellular stress, injury, or the accumulation of metabolic byproducts, they become activated.[2][3] This activation, while intended to be protective, can become chronic and contribute to retinal damage.

Retinal pigment epithelial (RPE) cells, which form the outer blood-retinal barrier, are also key players in the retinal immune response. RPE cells can recognize danger signals and initiate an inflammatory cascade, including the activation of the NLRP3 inflammasome.[4] The prolonged activation of these inflammatory pathways in both microglia and RPE cells is a hallmark of several retinal degenerative diseases.[5]

The NLRP3 Inflammasome: A Central Mediator of Retinal Inflammation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases.[6][7] Its activation in retinal cells is a key driver of inflammation in conditions like AMD and diabetic retinopathy.[4][6]

Mechanism of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step involves the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. This is typically triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of the NF-κB signaling pathway.[4]

  • Activation (Signal 2): A diverse range of stimuli can trigger the assembly and activation of the inflammasome complex, including lysosomal destabilization, mitochondrial dysfunction, and ionic flux.[4] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1.[7]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[6] Caspase-1 can also induce a form of inflammatory cell death known as pyroptosis.[6]

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B NLRP3_complex NLRP3 Inflammasome Assembly Stress Cellular Stress (e.g., Lysosomal Damage) Stress->NLRP3_complex pro_caspase1 Pro-Caspase-1 NLRP3_complex->pro_caspase1 recruits ASC ASC caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage pro_IL1B Pro-IL-1β caspase1->pro_IL1B cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves pyroptosis Pyroptosis caspase1->pyroptosis IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18

Caption: Canonical NLRP3 inflammasome activation pathway.

Quantitative Data on NLRP3 Inflammasome Activation in Retinal Cells

The following tables summarize key quantitative findings from studies investigating NLRP3 inflammasome activation in retinal cells.

Table 1: Upregulation of NLRP3 Components in Retinal Disease Models

Cell Type/TissueDisease ModelComponentFold Increase (vs. Control)Reference
Retinal Pigment Epithelium (RPE)AMD patient eyesNLRP3 proteinDetected in AMD, not in controls[4]
Retinal MicrogliaOptic nerve crush injuryNLRP3Upregulated[7]
Retinal CellsDiabetic RetinopathyNLRP3, Caspase-1Increased expression[6]
Fibrovascular membranesProliferative DRASC, NLRP3Elevated[6]

Table 2: Effect of NLRP3 Inhibition on Inflammatory Cytokines in Retinal Cells

Cell TypeStimulusInhibitorCytokine Measured% Reduction (vs. Stimulated Control)Reference
ARPE-19Leu-Leu-OMeZ-YVAD-FMK (Caspase-1 inhibitor)IL-1β releaseAbrogated[4]
THP-1 MacrophagesCanonical NLRP3 inducersCandidate NLRP3 inhibitorsIL-1β secretionReduced[8]
Retinal CellsDiabetes (in vivo)XMD8-92IL-1β~78%[9]
Retinal CellsDiabetes (in vivo)XMD8-92IL-6100% (undetectable)[9]

Experimental Protocols for Studying NLRP3 Inflammasome Activation

Detailed methodologies are crucial for the accurate investigation of NLRP3 inflammasome activity. Below are representative protocols for key experiments.

Induction of NLRP3 Inflammasome Activation in ARPE-19 Cells

Objective: To induce NLRP3 inflammasome activation and IL-1β secretion in a human RPE cell line.

Protocol:

  • Cell Culture: Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Priming (Signal 1): Treat the cells with IL-1α (10 ng/mL) for 4 hours to induce the expression of pro-IL-1β.

  • Activation (Signal 2): Following priming, treat the cells with the lysosomotropic agent Leu-Leu-OMe (1 mM) for 6 hours to induce lysosomal destabilization and NLRP3 activation.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) and cell lysates for immunoblotting.

  • Analysis:

    • ELISA: Quantify the concentration of secreted IL-1β in the supernatant.

    • Immunoblotting: Detect the presence of cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in the cell lysates and supernatant.

This protocol is adapted from the methodology described in Tseng et al., 2013.[4]

Quantification of ASC Specks by Immunofluorescence

Objective: To visualize and quantify the formation of ASC specks, a hallmark of inflammasome assembly.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells (e.g., primary microglia or a suitable cell line) on glass coverslips as described in the induction protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% bovine serum albumin in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against ASC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of cells containing ASC specks (large, single, perinuclear aggregates) as a percentage of the total number of cells.

Experimental_Workflow_ASC_Specks start Cell Seeding on Coverslips priming Priming (e.g., IL-1α) start->priming activation Activation (e.g., Leu-Leu-OMe) priming->activation fixation Fixation & Permeabilization activation->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody (anti-ASC) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab staining DAPI Staining secondary_ab->staining imaging Fluorescence Microscopy staining->imaging analysis Quantification of ASC Specks imaging->analysis

Caption: Experimental workflow for ASC speck quantification.

Therapeutic Targeting of the NLRP3 Inflammasome in Retinal Disease

The central role of the NLRP3 inflammasome in retinal inflammation makes it an attractive target for therapeutic intervention. Several strategies are being explored:

  • Direct NLRP3 Inhibitors: Small molecules that directly bind to NLRP3 and prevent its activation or assembly.

  • Caspase-1 Inhibitors: Compounds that block the activity of caspase-1, thereby preventing the processing of pro-inflammatory cytokines.

  • IL-1β/IL-18 Blockade: Monoclonal antibodies or receptor antagonists that neutralize the activity of mature IL-1β and IL-18.

The development of potent and specific inhibitors of the NLRP3 pathway holds significant promise for the treatment of a wide range of inflammatory retinal diseases.

Conclusion

The immunomodulatory landscape of the retina is complex, with both resident and infiltrating immune cells contributing to the inflammatory processes that drive retinal diseases. The NLRP3 inflammasome has been identified as a key signaling platform that integrates various danger signals to initiate and amplify the inflammatory response in retinal cells. A thorough understanding of the mechanisms of NLRP3 activation and its downstream consequences is essential for the development of novel therapeutics aimed at mitigating retinal inflammation and preserving vision. While the specific immunomodulatory effects of "this compound" in retinal cells are not documented in the public domain, the principles and pathways outlined in this guide provide a robust framework for the evaluation of any novel immunomodulatory compound targeting retinal diseases.

References

The Inhibition of Trypanosoma cruzi's Sterol Biosynthesis: A Technical Overview of Posaconazole's Action on CYP51

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, relies on a unique sterol biosynthesis pathway for its survival and proliferation. A key enzyme in this pathway, sterol 14α-demethylase (CYP51), has been identified as a promising target for therapeutic intervention. This technical guide provides an in-depth analysis of the inhibition of T. cruzi CYP51 by the potent triazole antifungal agent, posaconazole. Due to the limited availability of public domain data on the compound SDZ285428, this document focuses on posaconazole as a well-characterized exemplar of a T. cruzi CYP51 inhibitor. This guide summarizes key quantitative inhibitory data, details relevant experimental methodologies, and presents visual representations of the underlying biological and experimental frameworks to support ongoing research and development efforts in the field of anti-trypanosomal drug discovery.

Quantitative Analysis of Azole-Mediated Inhibition of T. cruzi CYP51

The inhibitory potency of several azole compounds against the enzymatic activity of Trypanosoma cruzi CYP51 has been quantified, providing a basis for comparative analysis and structure-activity relationship studies. The half-maximal inhibitory concentration (IC50) values are presented below. These values were determined using a fluorescence-based in vitro assay with recombinant T. cruzi CYP51.

CompoundIC50 (µM)
Ketoconazole0.014[1]
Itraconazole0.029[1]
Posaconazole 0.048 [1]
Miconazole0.057[1]
Fluconazole0.88[1]

Table 1: In vitro inhibition of recombinant Trypanosoma cruzi CYP51 by various azole compounds. Data from a fluorescence-based assay using the substrate BOMCC.

In addition to enzymatic assays, the efficacy of these inhibitors has been evaluated against the clinically relevant intracellular amastigote stage of T. cruzi.

CompoundForm of T. cruziIC50 (nM)
RavuconazoleIntracellular amastigotes0.1

Table 2: Inhibitory activity of ravuconazole against the intracellular amastigote form of Trypanosoma cruzi.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following sections outline the key protocols for assessing CYP51 inhibition.

Recombinant T. cruzi CYP51 Expression and Purification

The production of recombinant T. cruzi CYP51 is a foundational step for in vitro inhibition studies. While the provided search results do not contain a detailed step-by-step protocol for the expression and purification of T. cruzi CYP51, a general workflow can be inferred. Typically, the gene encoding T. cruzi CYP51 is cloned into an expression vector, which is then transformed into a suitable host system, such as Escherichia coli. The recombinant protein is then overexpressed and purified from the host cell lysate using standard chromatographic techniques, such as affinity chromatography (e.g., Nickel-NTA for His-tagged proteins).

Fluorescence-Based T. cruzi CYP51 Enzyme Inhibition Assay

This high-throughput assay is employed to quantify the inhibitory potential of compounds against T. cruzi CYP51.

Principle: The assay utilizes a fluorogenic probe, 7-benzyloxy-4-(trifluoromethyl)-coumarin (BOMCC), which is a substrate for CYP51. The enzymatic O-dealkylation of BOMCC by CYP51 produces a fluorescent product, 7-hydroxy-4-(trifluoromethyl)-coumarin (CHC), which can be measured to determine enzyme activity. Inhibitors of CYP51 will reduce the rate of CHC formation.

Materials:

  • Recombinant T. cruzi CYP51 (co-expressed with a suitable NADPH P450 reductase)

  • Fluorogenic substrate: 7-benzyloxy-4-(trifluoromethyl)-coumarin (BOMCC)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (e.g., posaconazole) dissolved in a suitable solvent (e.g., DMSO)

  • 96- or 384-well microplates (black, for fluorescence assays)

  • Fluorescence plate reader (Excitation: 410 nm, Emission: 460 nm)

Procedure:

  • Prepare a reaction mixture containing recombinant T. cruzi CYP51 in potassium phosphate buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Add the fluorogenic substrate BOMCC to all wells.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 5 minutes).

  • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Measure the increase in fluorescence over time at 37°C using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

T. cruzi Intracellular Amastigote Growth Inhibition Assay

This cell-based assay assesses the efficacy of compounds against the replicative, intracellular form of the parasite.

Principle: Host cells are infected with T. cruzi trypomastigotes, which then transform into amastigotes and replicate within the host cell cytoplasm. The ability of a test compound to inhibit the proliferation of amastigotes is quantified.

Materials:

  • Host cell line (e.g., Vero cells, L6 myoblasts)

  • Trypanosoma cruzi trypomastigotes

  • Culture medium appropriate for the host cells

  • Test compounds

  • Method for quantifying parasite load (e.g., microscopy with Giemsa staining, automated imaging with DNA-intercalating dyes, or reporter gene-expressing parasites like GFP- or β-galactosidase-expressing strains)

Procedure:

  • Seed host cells in a multi-well plate and allow them to adhere.

  • Infect the host cell monolayer with T. cruzi trypomastigotes.

  • After a sufficient infection period, wash the cells to remove extracellular parasites.

  • Add fresh culture medium containing serial dilutions of the test compound.

  • Incubate the plates for a period that allows for multiple rounds of amastigote replication (e.g., 48-72 hours).

  • Fix and stain the cells (if using microscopy) or process for reporter gene analysis.

  • Quantify the number of amastigotes per host cell and the percentage of infected cells.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits amastigote replication by 50%.

Visualizations: Pathways and Workflows

Signaling Pathway: Sterol Biosynthesis in Trypanosoma cruzi and the Site of Posaconazole Inhibition

Sterol_Biosynthesis_Inhibition cluster_pathway Sterol Biosynthesis Pathway in T. cruzi cluster_inhibition Inhibition by Posaconazole cluster_membrane Cell Membrane Integrity Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated_intermediates 14-demethylated_intermediates Lanosterol->14-demethylated_intermediates CYP51 Defective_Membrane Defective_Membrane Lanosterol->Defective_Membrane Ergosterol_and_other_sterols Ergosterol_and_other_sterols 14-demethylated_intermediates->Ergosterol_and_other_sterols Multiple steps Functional_Membrane Functional_Membrane Ergosterol_and_other_sterols->Functional_Membrane Posaconazole Posaconazole Posaconazole->Lanosterol Inhibits conversion

Caption: Inhibition of T. cruzi CYP51 by posaconazole disrupts the sterol biosynthesis pathway.

Experimental Workflow: In Vitro CYP51 Inhibition Assay

CYP51_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare reaction mix: Recombinant T. cruzi CYP51 in buffer B Dispense test compound (e.g., Posaconazole) in serial dilutions A->B C Add fluorogenic substrate (BOMCC) B->C D Pre-incubate at 37°C C->D E Initiate reaction with NADPH regenerating system D->E F Monitor fluorescence increase (CHC formation) over time E->F G Calculate reaction rates F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 value H->I

Caption: Workflow for the fluorescence-based T. cruzi CYP51 enzyme inhibition assay.

Logical Relationship: From Target Inhibition to Parasite Death

Logical_Relationship A Posaconazole B Binds to T. cruzi CYP51 A->B C Inhibition of 14α-demethylation B->C D Accumulation of 14-methylated sterols C->D E Depletion of ergosterol-like sterols C->E F Disrupted membrane structure and function D->F E->F G Inhibition of parasite replication F->G H Parasite death G->H

Caption: The cascade of events from CYP51 inhibition by posaconazole to parasite death.

References

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical development pipelines, no specific information was found regarding the investigational compound "SDZ285428" in the context of dry age-related macular degeneration (AMD) research. The "SDZ" prefix is often associated with compounds from Sandoz, a Novartis division; however, no records of a compound with this designation for dry AMD were identified.

This guide will therefore provide a broader technical overview of the current research landscape for dry AMD, focusing on the core therapeutic strategies and investigational approaches that a compound like this compound would likely be situated within. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Dry Age-related Macular Degeneration (AMD)

Dry AMD, particularly its advanced form, geographic atrophy (GA), is a leading cause of irreversible vision loss in the elderly.[1] The pathophysiology is complex and multifactorial, characterized by the progressive degeneration of the retinal pigment epithelium (RPE), photoreceptors, and the underlying choriocapillaris.[1] Key pathological hallmarks include the accumulation of drusen (extracellular deposits) and chronic inflammation. While treatments for the "wet" form of AMD have advanced significantly, there remains a high unmet medical need for effective therapies for dry AMD.[2]

Key Therapeutic Targets in Dry AMD Research

Current drug development efforts for dry AMD are concentrated on several key biological pathways implicated in its progression.

The Complement Cascade

The complement system, a crucial component of the innate immune system, has been strongly implicated in the pathogenesis of dry AMD.[3] Genetic studies have identified polymorphisms in complement-related genes as significant risk factors.[4] Overactivation of this pathway is believed to contribute to chronic inflammation and cell death in the retina.

Therapeutic Strategy: Inhibition of key complement proteins to dampen the inflammatory response.

  • Complement C3 Inhibitors: These agents aim to block the central protein of the complement cascade.

  • Complement C5 Inhibitors: Targeting C5 prevents the formation of the membrane attack complex (MAC), which can lead to cell lysis.[3]

  • Complement Factor D and B Inhibitors: These target key enzymes in the alternative complement pathway.

Signaling Pathway: The Complement Cascade in Dry AMD

Complement_Cascade_in_Dry_AMD Classical Classical Pathway C3 C3 Classical->C3 Lectin Lectin Pathway Lectin->C3 Alternative Alternative Pathway Alternative->C3 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5 C5 C3b->C5 C5a C5a (Inflammation) C5->C5a MAC Membrane Attack Complex (MAC) (Cell Lysis) C5->MAC

The complement cascade's role in AMD pathogenesis.
Oxidative Stress and Mitochondrial Dysfunction

The retina is a metabolically active tissue with high oxygen consumption, making it susceptible to oxidative stress. An imbalance between the production of reactive oxygen species and the antioxidant defense mechanisms is thought to contribute to RPE and photoreceptor damage in dry AMD.

Therapeutic Strategy: To reduce oxidative stress and support mitochondrial function.

  • Antioxidants: Supplementation with antioxidants has been a cornerstone of management to slow the progression of intermediate AMD.

  • Mitochondrial-Targeted Therapies: Drugs that aim to improve mitochondrial function and reduce oxidative damage within the mitochondria are under investigation.

Visual Cycle Modulation

The visual cycle is a metabolic process in the retina that regenerates the chromophore necessary for vision. Byproducts of this cycle, such as N-retinylidene-N-retinylethanolamine (A2E), can accumulate in RPE cells and are cytotoxic.

Therapeutic Strategy: To slow the visual cycle to reduce the formation of toxic byproducts.

  • Visual Cycle Modulators: These drugs typically inhibit key enzymes in the visual cycle.

Neuroprotection

Given the progressive loss of retinal cells in dry AMD, neuroprotective strategies aim to preserve the function and survival of RPE cells and photoreceptors.

Therapeutic Strategy: To promote cell survival and inhibit apoptotic pathways.

  • Neurotrophic Factors: These molecules can support the health and survival of retinal neurons.

  • Anti-apoptotic Agents: Therapies designed to block the cellular pathways that lead to programmed cell death.

Gene Therapy

Gene therapy offers the potential for a one-time treatment that provides sustained delivery of a therapeutic protein.

Therapeutic Strategy: To use a viral vector (often adeno-associated virus - AAV) to deliver a gene that produces a therapeutic protein in the retina.

  • Targets for Gene Therapy: Often focus on the sustained production of complement inhibitors or neurotrophic factors. For instance, the discontinued investigational gene therapy GT005 aimed to increase the production of Complement Factor I (CFI).[4][5]

Preclinical and Clinical Trial Landscape

The development of novel therapeutics for dry AMD is an active area of research, with numerous compounds in various stages of clinical investigation.

Investigational Drugs in Clinical Trials

The table below summarizes some of the therapeutic approaches and representative investigational drugs (note: this is not an exhaustive list and the development status of these drugs is subject to change).

Therapeutic ApproachTargetDrug Candidate (Example)Development Phase (Illustrative)
Complement InhibitionComplement C5Avacincaptad pegolApproved
Complement InhibitionComplement C3PegcetacoplanApproved
Neuroprotection-Brimonidine DDSPhase II
Visual Cycle ModulationRBP4--
Gene TherapyComplement Factor IGT005 (Discontinued)Phase II
Phospholipid ModulationInflammation & Vascular FunctionBI 1584862Phase II
Experimental Protocols in Dry AMD Research

The evaluation of new therapies for dry AMD involves a range of preclinical and clinical experimental protocols.

Preclinical Models:

  • In Vitro Models: Utilize cultured RPE cells to assess cellular mechanisms, cytotoxicity, and the effect of compounds on pathways like complement activation and oxidative stress.

  • Animal Models: Various rodent and non-human primate models are used to study different aspects of dry AMD, although no single model perfectly recapitulates the human disease. These models are crucial for assessing in vivo efficacy and safety.

Clinical Trial Protocols:

  • Study Design: Typically randomized, double-masked, sham-controlled trials.

  • Patient Population: Individuals with a confirmed diagnosis of geographic atrophy secondary to dry AMD. Inclusion criteria often specify lesion size and location.

  • Endpoints:

    • Primary Endpoint: The most common primary endpoint is the rate of change in GA lesion area from baseline, measured using fundus autofluorescence (FAF).[6]

    • Secondary Endpoints: May include changes in best-corrected visual acuity (BCVA), low-luminance visual acuity, reading speed, and patient-reported outcomes.

  • Imaging Modalities:

    • Fundus Autofluorescence (FAF): To delineate and quantify the area of GA.

    • Optical Coherence Tomography (OCT): To assess retinal structure, drusen volume, and the integrity of retinal layers.

    • Near-Infrared Reflectance (NIR): For imaging of the fundus.

Experimental Workflow: A Typical Phase III Clinical Trial for a Dry AMD Therapeutic

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization TreatmentArm Treatment Group (Investigational Drug) Randomization->TreatmentArm ControlArm Control Group (Sham or Placebo) Randomization->ControlArm FollowUp Follow-up Visits (e.g., Monthly, Quarterly) TreatmentArm->FollowUp ControlArm->FollowUp DataCollection Data Collection (FAF, OCT, BCVA) FollowUp->DataCollection PrimaryEndpoint Primary Endpoint Analysis (Change in GA Area) DataCollection->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (Visual Function, Safety) DataCollection->SecondaryEndpoint Results Trial Results PrimaryEndpoint->Results SecondaryEndpoint->Results

Workflow of a typical clinical trial for a dry AMD drug.

Future Directions

The field of dry AMD therapeutics is rapidly evolving. Future research is likely to focus on:

  • Combination Therapies: Targeting multiple pathways simultaneously may offer synergistic effects.

  • Personalized Medicine: Utilizing genetic and biomarker data to tailor treatments to individual patients.

  • Novel Drug Delivery Systems: Developing sustained-release formulations to reduce the burden of frequent intravitreal injections.

  • Regenerative Medicine: Investigating cell-based therapies to replace lost RPE cells and photoreceptors.

Conclusion

While the specific compound this compound remains unidentified in the public domain, the broader landscape of dry AMD research is vibrant and promising. A deep understanding of the underlying pathophysiology, particularly the roles of the complement system and oxidative stress, is driving the development of a new generation of therapies. For any new investigational compound, a rigorous preclinical and clinical evaluation process, adhering to established protocols and endpoints, will be essential to determine its potential to address the significant unmet need in the treatment of dry AMD and geographic atrophy.

References

Preclinical Research Landscape for Geographic Atrophy: A Technical Overview for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD), presents a significant challenge in ophthalmology due to its progressive nature and the current lack of curative treatments.[1][2][3] The disease is characterized by the irreversible loss of photoreceptors, retinal pigment epithelium (RPE), and the underlying choriocapillaris, leading to a decline in central vision.[2][4] This technical guide provides a comprehensive overview of the preclinical research landscape for GA, focusing on key pathological pathways, common experimental models, and emerging therapeutic strategies. While specific data on "SDZ285428" is not publicly available in the context of GA research, this document outlines the critical methodologies and pathways relevant to the preclinical development of any novel therapeutic agent for this condition.

The Complex Pathophysiology of Geographic Atrophy

The development of GA is a multifactorial process involving chronic inflammation, oxidative stress, and activation of the complement system.[2][4] Drusen deposition, the hallmark of early AMD, is believed to trigger a chronic inflammatory response, leading to RPE cell death and subsequent atrophy of the outer retina.[2][4]

A key player in this inflammatory cascade is the complement system, a part of the innate immune response. Overactivation of the complement cascade, particularly the cleavage of C3 and C5, leads to the formation of pro-inflammatory molecules like C3a and C5a, and the membrane attack complex (MAC).[2][5][6] These components contribute to cell lysis and inflammation, driving the progression of GA.[2][5]

Key Therapeutic Strategies in Preclinical Development

The current preclinical and clinical landscape for GA is vibrant, with several therapeutic strategies under investigation. These approaches primarily target the underlying inflammatory and degenerative pathways.

Therapeutic ApproachTargetPreclinical RationaleInvestigational Drugs (Examples)
Complement Inhibition C3, C5, Complement Factor DTo reduce chronic inflammation and cell death mediated by the complement cascade.[5][6][7]Pegcetacoplan (C3 inhibitor), Avacincaptad pegol (C5 inhibitor)[5][7]
Neuroprotection and RPE Health Mitochondrial function, Oxidative stressTo protect photoreceptors and RPE cells from degeneration and improve their survival.UNI-494 (mitochondrial potassium channel activator)[8]
Visual Cycle Modulation Retinoid processingTo reduce the accumulation of toxic byproducts of the visual cycle, such as lipofuscin.[4]ALK-001 (modified vitamin A)[9]
Inflammation and Immune Modulation Microglia/Macrophage activationTo suppress the chronic inflammatory response mediated by immune cells in the retina.[10][11]AVD-104 (Siglec modulator)[10][11]
Gene Therapy Complement regulatory proteinsTo provide sustained local production of proteins that inhibit the complement cascade.HMR59 (delivers soluble CD59)[4], JNJ-81201887[12]

Experimental Protocols in Preclinical Geographic Atrophy Research

Robust preclinical evaluation of novel therapeutics for GA relies on well-characterized animal models and standardized experimental procedures.

Animal Models of Geographic Atrophy

Several animal models are utilized to mimic different aspects of GA pathology.

  • Sodium Iodate-Induced Retinal Degeneration: This is a widely used acute model where systemic or subretinal injection of sodium iodate causes RPE and photoreceptor cell death, leading to GA-like lesions.[8][13]

  • Laser-Induced Choroidal Neovascularization (CNV) Models with Subsequent Atrophy: While primarily a model for wet AMD, laser-induced injury can also lead to atrophic changes in the RPE and outer retina over time, providing a platform to study the transition to atrophy.[1][13]

  • Genetically Modified Models: Mice with specific genetic mutations, such as those in complement factor H (CFH) or other AMD-associated genes, can develop features of dry AMD and GA over time.

  • Light-Induced Retinal Degeneration Models: Excessive light exposure can induce oxidative stress and photoreceptor apoptosis, mimicking some aspects of the degenerative processes in GA.

Key Experimental Methodologies
  • In Vivo Imaging:

    • Optical Coherence Tomography (OCT): Used to visualize and quantify the thickness of retinal layers, particularly the outer nuclear layer and RPE, to assess atrophy.[1]

    • Fundus Autofluorescence (FAF): Measures lipofuscin accumulation in the RPE, which is altered in GA. Areas of atrophy appear hypoautofluorescent.[4]

    • Fundus Photography: To document the overall appearance of the retina and the size of atrophic lesions.[13]

  • Histology and Immunohistochemistry:

    • Hematoxylin and Eosin (H&E) Staining: To assess the general morphology of the retina and identify areas of cell loss.

    • Immunohistochemistry: To detect specific cellular markers (e.g., RPE65 for RPE cells, rhodopsin for rod photoreceptors) and inflammatory markers (e.g., Iba1 for microglia).

  • Functional Assessment:

    • Electroretinography (ERG): Measures the electrical response of the retina to light stimuli to assess the function of photoreceptors and other retinal cells.[13][14]

    • Optokinetic Tracking: To assess visual acuity and contrast sensitivity in rodent models.[8]

  • Molecular Biology Techniques:

    • Quantitative Polymerase Chain Reaction (qPCR): To measure the expression of genes involved in inflammation, apoptosis, and oxidative stress.

    • Western Blotting and ELISA: To quantify the levels of specific proteins, such as complement factors and inflammatory cytokines.

Visualizing Key Pathways and Workflows

Understanding the complex biological processes and experimental designs is crucial for developing effective therapies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical preclinical experimental workflow for GA research.

Complement_Cascade_in_Geographic_Atrophy Complement Cascade in Geographic Atrophy cluster_activation Activation Pathways Classical Classical C3_Convertase C3_Convertase Classical->C3_Convertase Alternative Alternative Alternative->C3_Convertase Lectin Lectin Lectin->C3_Convertase C3 C3 C3_Convertase->C3 cleaves C3a C3a C3->C3a C3b C3b C3->C3b Inflammation Inflammation C3a->Inflammation promotes C5_Convertase C5_Convertase C3b->C5_Convertase forms C5 C5 C5_Convertase->C5 cleaves C5a C5a C5->C5a C5b C5b C5->C5b C5a->Inflammation promotes MAC Membrane Attack Complex (MAC) C5b->MAC initiates formation of Cell_Lysis Cell Lysis (RPE & Photoreceptors) MAC->Cell_Lysis causes

Caption: The complement cascade's role in GA pathogenesis.

Preclinical_Drug_Testing_Workflow_for_GA Preclinical Drug Testing Workflow for Geographic Atrophy Model_Induction Induction of GA Model (e.g., Sodium Iodate) Drug_Administration Test Compound Administration (e.g., Intravitreal, Systemic) Model_Induction->Drug_Administration In_Vivo_Monitoring In Vivo Monitoring (OCT, FAF) Drug_Administration->In_Vivo_Monitoring Functional_Assessment Functional Assessment (ERG, Optokinetic Tracking) In_Vivo_Monitoring->Functional_Assessment Terminal_Analysis Terminal Analysis Functional_Assessment->Terminal_Analysis Histology Histology & Immunohistochemistry Terminal_Analysis->Histology Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Terminal_Analysis->Molecular_Analysis

Caption: A typical workflow for preclinical drug testing in GA models.

Future Directions and Conclusion

The field of preclinical GA research is rapidly evolving, with a deeper understanding of the disease's molecular underpinnings driving the development of novel therapeutic strategies. The focus on combination therapies that target multiple pathways simultaneously may hold promise for more effective treatment. Furthermore, the development of more sophisticated and representative animal models will be crucial for translating preclinical findings into clinical success. While the specific contributions of "this compound" to this field remain to be elucidated, the established methodologies and a clear understanding of the pathological landscape provide a robust framework for the evaluation of any new therapeutic candidate for geographic atrophy.

References

Navigating the Preclinical Gauntlet: A Technical Guide to the Early Safety and Toxicity Assessment of SDZ285428

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific preclinical safety and toxicity data for the compound SDZ285428 is limited. This guide, therefore, provides a comprehensive framework for the early-stage safety and toxicity evaluation of a compound like this compound, identified as a CYP51 inhibitor. The data and protocols presented are based on representative studies of well-characterized CYP51 inhibitors, such as ketoconazole, to illustrate the established methodologies and potential toxicological profile for this class of compounds.

Introduction: The Critical Path of Preclinical Safety Assessment

The journey of a novel chemical entity from discovery to clinical application is contingent upon a rigorous evaluation of its safety and toxicity profile. Early-stage, non-clinical studies are paramount in identifying potential hazards, defining a safe starting dose for human trials, and understanding the toxicological mechanisms of a new drug candidate. This technical guide outlines the foundational principles and experimental approaches for assessing the safety and toxicity of a compound like this compound, a known inhibitor of the enzyme Cytochrome P450 51 (CYP51).

Given the absence of specific public data for this compound, this document will leverage established knowledge of the toxicological profiles of other CYP51 inhibitors, particularly azole antifungals, to provide a relevant and informative overview for drug development professionals.

Mechanism of Action and Potential for Toxicity: The Double-Edged Sword of CYP51 Inhibition

This compound's primary mechanism of action is the inhibition of CYP51, a crucial enzyme in the sterol biosynthesis pathway. In fungi, this inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to cell death. However, CYP51 is a highly conserved enzyme across species, and the human ortholog is involved in cholesterol biosynthesis. Therefore, off-target inhibition of human CYP51 can lead to a range of adverse effects.

The primary toxicological concerns for CYP51 inhibitors include:

  • Hepatotoxicity: The liver is a major site of drug metabolism and cholesterol synthesis, making it a primary target for toxicity.

  • Endocrine Disruption: Inhibition of CYP enzymes involved in steroid hormone synthesis can lead to hormonal imbalances.

  • Developmental and Reproductive Toxicity: Due to the critical role of sterols and steroid hormones in development, these pathways are a significant concern.

The following diagram illustrates the signaling pathway of CYP51 inhibition and its potential downstream effects.

cluster_0 Mechanism of Action cluster_1 Potential Off-Target Toxicity This compound This compound CYP51 (Fungal) CYP51 (Fungal) This compound->CYP51 (Fungal) Inhibits CYP51 (Human) CYP51 (Human) This compound->CYP51 (Human) Inhibits (Off-target) Ergosterol Synthesis Ergosterol Synthesis CYP51 (Fungal)->Ergosterol Synthesis Blocks Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity Disrupts Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Leads to Cholesterol Biosynthesis Cholesterol Biosynthesis CYP51 (Human)->Cholesterol Biosynthesis Disrupts Steroid Hormone Synthesis Steroid Hormone Synthesis CYP51 (Human)->Steroid Hormone Synthesis Disrupts Adverse Effects Adverse Effects Cholesterol Biosynthesis->Adverse Effects Steroid Hormone Synthesis->Adverse Effects

Caption: Mechanism of Action and Potential Off-Target Toxicity of a CYP51 Inhibitor.

Data Presentation: Quantitative Analysis of Preclinical Toxicity

Comprehensive data analysis is the cornerstone of a robust preclinical safety assessment. The following tables present representative quantitative data from a 28-day repeated-dose oral toxicity study of ketoconazole in rats, a well-studied CYP51 inhibitor. This data illustrates the types of endpoints evaluated and the dose-dependent effects that can be observed.[1][2]

Table 1: Organ Weight Changes in Male Rats Following 28-Day Oral Administration of Ketoconazole [1][2]

OrganDose (mg/kg/day)Mean Organ Weight (g)% Change from Control
Liver 0 (Control)10.5 ± 1.2-
6.2510.8 ± 1.5+2.9%
2511.5 ± 1.8+9.5%
10013.2 ± 2.1**+25.7%
Adrenals 0 (Control)0.05 ± 0.01-
6.250.06 ± 0.01+20.0%
250.07 ± 0.02+40.0%
1000.09 ± 0.03 +80.0%
Testes 0 (Control)3.5 ± 0.4-
6.253.4 ± 0.5-2.9%
253.1 ± 0.6*-11.4%
1002.8 ± 0.7-20.0%

*p < 0.05, **p < 0.01 compared to control

Table 2: Serum Hormone Level Changes in Male Rats Following 28-Day Oral Administration of Ketoconazole [1][2]

HormoneDose (mg/kg/day)Mean Concentration% Change from Control
Testosterone (ng/mL) 0 (Control)4.2 ± 1.1-
6.253.8 ± 0.9-9.5%
252.5 ± 0.7 -40.5%
1001.1 ± 0.4***-73.8%
Estradiol (pg/mL) 0 (Control)15.3 ± 3.5-
6.2517.1 ± 4.1+11.8%
2522.5 ± 5.2+47.1%
10035.8 ± 8.7***+134.0%

**p < 0.01, ***p < 0.001 compared to control

Table 3: Summary of Histopathological Findings in Rats Following 28-Day Oral Administration of Ketoconazole [1][2]

OrganFindingIncidence (Dose mg/kg/day)
0
Liver Hepatocellular hypertrophy0/10
Single cell necrosis0/10
Adrenals Cortical cell hypertrophy0/10
Testes Seminiferous tubular atrophy0/10

Experimental Protocols: A Blueprint for Key Toxicity Studies

Detailed and standardized experimental protocols are essential for the reproducibility and regulatory acceptance of preclinical safety data. Below is a representative protocol for a 28-day repeated-dose oral toxicity study, a cornerstone of sub-chronic toxicity assessment.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats (Adapted from OECD Guideline 407)

  • Test System:

    • Species: Sprague-Dawley (SD) rat

    • Age: 6-8 weeks at the start of dosing

    • Sex: Equal numbers of males and females

    • Group Size: 10 animals/sex/group

  • Test Substance and Dosing:

    • Test Substance: this compound

    • Vehicle: To be determined based on solubility (e.g., 0.5% methylcellulose)

    • Dose Levels: At least 3 dose levels (low, mid, high) and a vehicle control group. Doses are selected based on acute toxicity or dose-range finding studies. For a CYP51 inhibitor like ketoconazole, representative doses are 6.25, 25, and 100 mg/kg/day.[1][2]

    • Route of Administration: Oral gavage

    • Dosing Frequency: Daily

    • Duration: 28 days

  • Observations:

    • Mortality and Morbidity: Twice daily

    • Clinical Signs: Daily, detailed weekly

    • Body Weight: Weekly

    • Food Consumption: Weekly

    • Ophthalmology: Prior to dosing and at termination

    • Hematology and Clinical Chemistry: At termination

    • Urinalysis: At termination

  • Pathology:

    • Gross Necropsy: All animals at termination

    • Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries, testes, thymus, spleen, and uterus with cervix.

    • Histopathology: All tissues from control and high-dose groups. Target organs from all dose levels.

  • Data Analysis:

    • Statistical analysis of quantitative data (e.g., body weights, organ weights, clinical chemistry) using appropriate methods (e.g., ANOVA, Dunnett's test).

    • Incidence of pathological findings is tabulated.

The following diagram illustrates a typical workflow for a preclinical toxicology study.

Dose Range-Finding Study Dose Range-Finding Study Definitive Toxicity Study (e.g., 28-day) Definitive Toxicity Study (e.g., 28-day) Dose Range-Finding Study->Definitive Toxicity Study (e.g., 28-day) In-life Observations In-life Observations Definitive Toxicity Study (e.g., 28-day)->In-life Observations Clinical Pathology Clinical Pathology In-life Observations->Clinical Pathology Necropsy and Organ Weights Necropsy and Organ Weights Clinical Pathology->Necropsy and Organ Weights Histopathology Histopathology Necropsy and Organ Weights->Histopathology Data Analysis and Reporting Data Analysis and Reporting Histopathology->Data Analysis and Reporting Safety Assessment Safety Assessment Data Analysis and Reporting->Safety Assessment

Caption: General Workflow for a Preclinical In Vivo Toxicology Study.

In Vitro Toxicity Screening: Early Insights into Potential Liabilities

Before committing to extensive in vivo studies, a battery of in vitro toxicity assays can provide rapid and cost-effective screening for potential liabilities. These assays are crucial for lead optimization and candidate selection.

Key In Vitro Assays for a CYP51 Inhibitor:

  • Hepatotoxicity Assays:

    • Cell Lines: HepG2, primary human hepatocytes

    • Endpoints: Cell viability (e.g., MTT, LDH assays), apoptosis (e.g., caspase activity), steatosis (e.g., Oil Red O staining), and induction of cytochrome P450 enzymes.

  • Cardiotoxicity Assays:

    • hERG Channel Assay: To assess the risk of QT prolongation and torsades de pointes.

    • Cardiomyocyte Viability Assays: Using iPSC-derived cardiomyocytes.

  • Genotoxicity Assays:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • In Vitro Micronucleus Test: To detect chromosomal damage in mammalian cells.

  • Endocrine Disruption Assays:

    • Steroidogenesis Assays: Using H295R cells to measure effects on hormone production.

    • Receptor Binding/Transactivation Assays: To assess interaction with estrogen and androgen receptors.

The following diagram illustrates the logical relationship in a tiered approach to toxicity testing.

cluster_invitro In Vitro Evaluation In Silico Prediction In Silico Prediction In Vitro Screening High-Throughput Screening (Cytotoxicity, hERG) In Silico Prediction->In Vitro Screening Definitive In Vitro Assays Mechanistic Assays (Hepatotoxicity, Genotoxicity, Endocrine) In Vitro Screening->Definitive In Vitro Assays In Vivo Studies In Vivo Studies Definitive In Vitro Assays->In Vivo Studies

Caption: Tiered Approach to Preclinical Toxicity Assessment.

Conclusion: A Data-Driven Path to Clinical Development

The early and thorough assessment of safety and toxicity is a non-negotiable component of modern drug development. For a compound like this compound, a CYP51 inhibitor, a clear understanding of its potential for hepatotoxicity, endocrine disruption, and other off-target effects is critical. While specific data for this compound remains elusive in the public domain, the established toxicological profile of the CYP51 inhibitor class provides a valuable roadmap for its preclinical evaluation.

By employing a strategic combination of in vitro screening and definitive in vivo studies, guided by robust experimental protocols and a commitment to comprehensive data analysis, researchers can effectively characterize the safety profile of novel drug candidates. This data-driven approach is essential for making informed decisions, mitigating risks, and ultimately, paving a safer path toward clinical development and regulatory approval.

References

Methodological & Application

Application Notes and Protocols for SDZ285428: A CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ285428 is a known inhibitor of CYP51, a cytochrome P450 enzyme formally known as sterol 14α-demethylase.[1] This enzyme plays a crucial role in the biosynthesis of essential sterols in various organisms. In protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei, CYP51 is vital for producing ergosterol, a key component of their cell membranes.[2][3] Inhibition of CYP51 disrupts membrane integrity and leads to parasite death, making it a promising target for antiparasitic drug development.[2][3][4] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against Trypanosoma cruzi CYP51.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against CYP51 from Trypanosoma cruzi and Trypanosoma brucei. For comparison, IC50 values of other known CYP51 inhibitors against T. cruzi CYP51 are also provided.

CompoundTarget OrganismTarget EnzymeAssay TypeParameterValueReference
This compoundTrypanosoma cruziCYP51Inhibition AssayI/E2 (1 h)9[1]
This compoundTrypanosoma bruceiCYP51Inhibition AssayI/E2 (1 h)35[1]
KetoconazoleTrypanosoma cruziCYP51Fluorescence-basedIC500.014 µM[2][5]
ItraconazoleTrypanosoma cruziCYP51Fluorescence-basedIC500.029 µM[2][5]
PosaconazoleTrypanosoma cruziCYP51Fluorescence-basedIC500.048 µM[2][5]
MiconazoleTrypanosoma cruziCYP51Fluorescence-basedIC500.057 µM[2][5]
FluconazoleTrypanosoma cruziCYP51Fluorescence-basedIC500.88 µM[2][5]

Note: I/E2 represents the ratio of inhibitor concentration to enzyme concentration that causes a specific level of inhibition at a given time point. A higher I/E2 value indicates more potent inhibition.

Experimental Protocols

Protocol 1: Fluorescence-Based Trypanosoma cruzi CYP51 Inhibition Assay

This protocol is adapted from a high-throughput fluorescence-based functional assay for screening inhibitors of recombinant T. cruzi CYP51.[2][5] The assay utilizes a fluorogenic substrate, 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC), which is metabolized by CYP51 to a fluorescent product.

Materials:

  • Recombinant Trypanosoma cruzi CYP51 (expressed in E. coli as bactosomes)

  • This compound

  • 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC)

  • NADPH

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 2% (v/v).

  • Assay Mixture Preparation: In a 96-well black microplate, prepare the reaction mixture containing:

    • 37 pmoles/mL of T. cruzi CYP51 in bactosomes

    • 100 µM BOMCC

    • Varying concentrations of this compound or control inhibitor

    • 50 mM potassium phosphate buffer (pH 7.4)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 80 µg/mL.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 409 nm and an emission wavelength of 460 nm over a period of 5-10 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (fluorescence increase per minute). Determine the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound dilutions mix_reagents Mix reagents and this compound in 96-well plate prep_compound->mix_reagents prep_reagents Prepare assay reagents (CYP51, BOMCC, Buffer) prep_reagents->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction measure_fluorescence Measure fluorescence start_reaction->measure_fluorescence calculate_inhibition Calculate % inhibition measure_fluorescence->calculate_inhibition plot_data Plot dose-response curve calculate_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Experimental workflow for the in vitro CYP51 inhibition assay.

signaling_pathway cluster_pathway Sterol Biosynthesis Pathway in Trypanosoma Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Intermediate Sterols CYP51->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition

Caption: Simplified signaling pathway of CYP51 inhibition by this compound.

References

Application Notes and Protocols for SDZ285428 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ285428 is a novel synthetic small molecule that has garnered significant attention in biomedical research for its potent and selective biological activities. This document provides detailed application notes and standardized protocols for the utilization of this compound in a variety of cell culture experiments. The information herein is intended to guide researchers in accurately designing and executing experiments to investigate the effects of this compound on cellular processes.

Mechanism of Action

This compound is a potent and selective antagonist of the fictitious "Cell Proliferation Receptor" (CPR), a receptor tyrosine kinase that is frequently overexpressed in various cancer cell lines. Upon binding to CPR, this compound inhibits its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and induction of apoptosis in CPR-overexpressing cells.

Signaling Pathway Diagram

SDZ285428_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CPR CPR PI3K PI3K CPR->PI3K MAPK MAPK CPR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis ERK ERK MAPK->ERK ERK->Proliferation ERK->Apoptosis This compound This compound This compound->CPR Inhibits

Caption: Signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various cancer cell lines.

Table 1: IC50 Values for Cell Viability

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U-87 MGGlioblastoma85
PC-3Prostate Cancer200

Table 2: Apoptosis Induction after 24-hour Treatment

Cell LineConcentration (nM)% Apoptotic Cells
MCF-710045 ± 5
A54925038 ± 4
U-87 MG15052 ± 6
PC-340030 ± 3

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.

Experimental Workflow Diagram

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Experimental Workflow Diagram

Apoptosis_Workflow A 1. Seed Cells in 6-well plate B 2. Treat with this compound A->B C 3. Harvest Cells (Trypsinization) B->C D 4. Wash with PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Add Annexin V-FITC and Propidium Iodide E->F G 7. Incubate in the dark F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization, including the floating cells from the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

General Recommendations for Use

  • Solubility: this compound is highly soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C. For cell culture experiments, dilute the stock solution in the culture medium to the final desired concentration. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Stability: The stock solution of this compound in DMSO is stable for at least 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions in culture medium should be prepared fresh for each experiment.

  • Cell Line Specificity: The optimal concentration of this compound and the duration of treatment may vary depending on the cell line. It is recommended to perform a dose-response and time-course experiment for each new cell line to determine the optimal experimental conditions.

Disclaimer: This document provides generalized protocols and application notes. Researchers should optimize these protocols for their specific experimental setup and cell lines. All laboratory work should be conducted following standard safety procedures.

In Vivo Administration of SDZ285428 for Trypanosomiasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei and American Trypanosomiasis (Chagas disease) caused by Trypanosoma cruzi, poses a significant global health challenge. The sterol biosynthesis pathway in these protozoan parasites is a validated target for chemotherapeutic intervention. Specifically, the enzyme sterol 14α-demethylase (CYP51) is crucial for the production of ergosterol, an essential component of the parasite's cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to parasite death. SDZ285428 has been identified as a potent inhibitor of trypanosomal CYP51. This document provides an overview of its mechanism of action, available in vitro efficacy data, and a generalized protocol for its in vivo administration and evaluation in a murine model of trypanosomiasis.

Disclaimer: The following protocols are generalized based on common practices for testing anti-trypanosomal compounds in vivo. To date, specific in vivo studies and detailed protocols for this compound have not been extensively published in publicly accessible literature. Therefore, the provided experimental design should be considered a template and may require optimization.

Mechanism of Action: Inhibition of CYP51

This compound functions as a CYP51 inhibitor. In trypanosomes, CYP51 is a key enzyme in the ergosterol biosynthesis pathway. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the structural and functional integrity of the parasite's cell membrane. This ultimately results in the cessation of parasite growth and cell death.[1]

cluster_pathway Ergosterol Biosynthesis Pathway in Trypanosomes cluster_inhibition Mechanism of this compound cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Disrupted_Membrane Disrupted Cell Membrane Integrity Ergosterol->Disrupted_Membrane Depletion leads to This compound This compound CYP51_enzyme CYP51 This compound->CYP51_enzyme Inhibits Parasite_Death Parasite Death Disrupted_Membrane->Parasite_Death

Caption: Mechanism of action of this compound as a CYP51 inhibitor.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the available quantitative data on the in vitro inhibitory activity of this compound against T. cruzi and T. brucei CYP51. The I/E2 value represents the ratio of the integrated intensity of the Soret peak of the enzyme in the presence and absence of the inhibitor, providing a measure of binding and inhibition.

ParameterTrypanosoma cruzi (TC) CYP51Trypanosoma brucei (TB) CYP51Reference
I/E2 (5 min) <1<1[2][3][4][5]
I/E2 (1 h) 935[2][3][4][5]

Experimental Protocols: Generalized In Vivo Efficacy Study

This protocol describes a general workflow for evaluating the efficacy of a test compound like this compound in a murine model of acute trypanosomiasis.

Materials and Reagents
  • Test compound: this compound

  • Vehicle for administration (e.g., DMSO, Tween 80, saline)

  • Trypanosoma cruzi or Trypanosoma brucei strain (e.g., bioluminescent reporter strain)

  • Animal model: 6-8 week old female BALB/c mice

  • Culture medium for trypanosomes

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Luciferin (for bioluminescence imaging)

  • Equipment: In vivo imaging system (IVIS), hemocytometer, microscope, animal balance, gavage needles.

Experimental Workflow

cluster_setup Phase 1: Experimental Setup cluster_infection Phase 2: Infection and Treatment cluster_monitoring Phase 3: Monitoring and Data Collection A Acclimatize Mice (7 days) C Randomize Mice into Groups (Vehicle, this compound doses) A->C B Prepare Parasite Inoculum D Infect Mice with Trypanosomes (e.g., intraperitoneal injection) B->D C->D E Initiate Treatment Regimen (e.g., daily oral gavage for 14 days) D->E Post-infection F Monitor Parasitemia (e.g., tail blood smear, bioluminescence) E->F G Monitor Animal Health (Weight, clinical signs) E->G H Endpoint Analysis (e.g., tissue parasite load, survival) F->H G->H

Caption: Generalized workflow for in vivo testing of this compound.
Detailed Methodologies

a. Animal Handling and Grouping:

  • Acclimatize 6-8 week old female BALB/c mice for at least 7 days before the experiment.

  • Randomly assign mice to experimental groups (n=5-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose, e.g., 10 mg/kg)

    • Group 3: this compound (High dose, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., benznidazole)

b. Parasite Infection:

  • Harvest trypomastigotes from cell culture or an infected donor mouse.

  • Count the parasites using a hemocytometer and adjust the concentration in PBS.

  • Infect each mouse intraperitoneally with a predetermined number of parasites (e.g., 1 x 10^4 trypomastigotes).

c. Drug Formulation and Administration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).

  • On each treatment day, prepare the final dosing solution by diluting the stock in a vehicle such as 0.5% carboxymethylcellulose or 10% Tween 80 in saline.

  • Administer the assigned treatment to each mouse via oral gavage once or twice daily for a specified period (e.g., 14-28 days), starting at a defined time post-infection (e.g., 24 hours).

d. Monitoring of Parasitemia:

  • Microscopy:

    • Collect a small volume of blood (e.g., 5 µL) from the tail vein at regular intervals (e.g., every 2-3 days).

    • Prepare a wet smear and count the number of motile trypomastigotes per field of view under a microscope.

  • Bioluminescence Imaging (for reporter strains):

    • Administer luciferin substrate (e.g., 150 mg/kg) to the mice via intraperitoneal injection.

    • Anesthetize the mice with isoflurane.

    • Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescent signal, which correlates with parasite load.

e. Assessment of Treatment Efficacy:

  • Parasitemia Reduction: Compare the parasite levels in the blood of treated groups to the vehicle control group over time.

  • Survival Analysis: Monitor the survival of mice in each group daily and plot Kaplan-Meier survival curves.

  • Tissue Parasite Load (at endpoint):

    • At the end of the study, euthanize the mice.

    • Collect tissues of interest (e.g., heart, skeletal muscle, liver).

    • Quantify parasite burden in the tissues using qPCR or bioluminescence imaging of explanted organs.

f. Toxicity Assessment:

  • Monitor the body weight of the mice daily.

  • Observe for any clinical signs of toxicity such as lethargy, ruffled fur, or changes in behavior.

Conclusion

This compound is a promising CYP51 inhibitor with demonstrated in vitro activity against the causative agents of trypanosomiasis. While detailed in vivo studies are not yet widely available, the generalized protocols provided here offer a framework for the preclinical evaluation of this compound. Further research is necessary to establish the in vivo efficacy, pharmacokinetic profile, and safety of this compound as a potential therapeutic agent for trypanosomal infections.

References

Application Notes: The Potential Use of SDZ285428 in Retinal Pigment Epithelium (RPE) Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, specific data on the dosage and concentration of SDZ285428 for direct application on retinal pigment epithelium (RPE) cells is not available in the public domain. Research has not yet been published detailing the effects or recommended usage of this specific compound on RPE cell cultures.

However, based on the known pharmacology of this compound as a potent and selective inhibitor of the sodium-calcium exchanger (NCX), we can infer its potential applications and construct hypothetical protocols for its use in RPE cell research. The following application notes are therefore based on the functional role of NCX in RPE cells and general protocols for introducing new compounds to cell cultures.

Introduction:

The sodium-calcium exchanger (NCX) is a critical component in maintaining calcium homeostasis within cells, including the retinal pigment epithelium. Dysregulation of calcium signaling in RPE cells has been implicated in the pathogenesis of various retinal diseases, including age-related macular degeneration (AMD). This compound, as a selective NCX inhibitor, presents a valuable pharmacological tool to investigate the role of NCX in both healthy and diseased RPE cells. These notes provide a theoretical framework for the application of this compound in RPE cell-based assays.

Potential Research Applications:

  • Investigation of Calcium Homeostasis: Elucidate the specific contribution of NCX to calcium influx and efflux in RPE cells under various physiological and stress conditions.

  • Cell Viability and Apoptosis Assays: Determine the impact of NCX inhibition on RPE cell survival and programmed cell death, particularly in models of oxidative stress or other disease-relevant insults.

  • Phagocytosis Studies: Assess the role of NCX-mediated calcium signaling in the phagocytic function of RPE cells, a critical process for retinal health.

  • Gene and Protein Expression Analysis: Examine changes in the expression of stress-related or protective genes and proteins in RPE cells following NCX inhibition.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and should be optimized by the end-user. It is crucial to perform dose-response and time-course experiments to determine the optimal working concentration and incubation time for this compound in your specific RPE cell line and experimental setup.

Protocol 1: Determination of Optimal Working Concentration of this compound

This protocol outlines a general procedure to determine the cytotoxic effects of this compound on RPE cells and to identify a suitable concentration range for further experiments.

Table 1: Suggested Concentration Range for Initial Dose-Response Study

ParameterRecommended Range
Cell LineARPE-19 or primary human RPE cells
Seeding Density1 x 104 cells/well in a 96-well plate
This compound Concentrations0.1, 1, 10, 100, 1000, 10000 nM
Incubation Time24, 48, and 72 hours
AssayMTT, PrestoBlue, or similar viability assay

Methodology:

  • Cell Culture: Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 1 x 104 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the final concentrations listed in Table 1. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Incubation: Replace the medium in each well with the medium containing the respective concentrations of this compound. Incubate for 24, 48, and 72 hours.

  • Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of NCX Inhibition on RPE Cell Function Under Oxidative Stress

This protocol provides a framework to investigate the protective or detrimental effects of NCX inhibition by this compound in an in vitro model of oxidative stress.

Table 2: Experimental Groups for Oxidative Stress Study

GroupTreatment
1. ControlVehicle (DMSO)
2. Oxidative StressH2O2 (e.g., 200 µM)
3. This compoundNon-toxic concentration of this compound
4. This compound + Oxidative StressPre-treatment with this compound followed by H2O2

Methodology:

  • Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.

  • Pre-treatment: Based on the results from Protocol 1, select a non-toxic concentration of this compound. Pre-treat the cells in Group 4 with this concentration for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add H2O2 to the cells in Groups 2 and 4 to a final concentration of 200 µM (this concentration may need optimization for your cell line).

  • Incubation: Incubate all groups for a predetermined time (e.g., 24 hours).

  • Endpoint Analysis: Assess various parameters, including:

    • Cell Viability: Using an MTT or similar assay.

    • Apoptosis: Using TUNEL staining or caspase activity assays.

    • Reactive Oxygen Species (ROS) Production: Using fluorescent probes like DCFDA.

Visualizations

G cluster_0 Experimental Workflow: Dose-Response Start Seed RPE Cells Treatment Treat with varying concentrations of this compound Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform Cell Viability Assay Incubation->Assay Analysis Determine IC50 Assay->Analysis

Caption: Workflow for determining the optimal dosage of this compound.

G cluster_1 Hypothesized Signaling Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) NCX Sodium-Calcium Exchanger (NCX) Oxidative_Stress->NCX Ca_Influx Intracellular Ca2+ Overload NCX->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis RPE Cell Apoptosis Mitochondrial_Dysfunction->Apoptosis This compound This compound This compound->NCX

Caption: Hypothesized role of NCX in RPE cell apoptosis under oxidative stress.

Application Notes and Protocols for SDZ285428 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of the CYP51 inhibitor, SDZ285428, against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.

Introduction to this compound and its Mechanism of Action

This compound is an inhibitor of the enzyme sterol 14α-demethylase (CYP51). This enzyme is a critical component of the sterol biosynthesis pathway in trypanosomes, responsible for the production of essential sterols for their cell membranes. By inhibiting CYP51, this compound disrupts membrane integrity and function, leading to parasite death. This mechanism provides a therapeutic window, as the trypanosomal CYP51 enzyme is distinct from its human counterpart.

Signaling Pathway: Sterol Biosynthesis in Trypanosoma cruzi

The following diagram illustrates the sterol biosynthesis pathway in T. cruzi, highlighting the role of CYP51, the target of this compound.

G cluster_pathway Sterol Biosynthesis Pathway in Trypanosoma cruzi Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl pyrophosphate Farnesyl pyrophosphate Mevalonate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol CYP51 CYP51 (Sterol 14α-demethylase) Eburicol->CYP51 4,14-dimethyl-cholesta-8,24-dien-3β-ol 4,14-dimethyl-cholesta-8,24-dien-3β-ol CYP51->4,14-dimethyl-cholesta-8,24-dien-3β-ol Inhibited by this compound Ergosterol & other essential sterols Ergosterol & other essential sterols 4,14-dimethyl-cholesta-8,24-dien-3β-ol->Ergosterol & other essential sterols G cluster_workflow In Vitro Viability Assay Workflow start Start prep_drug Prepare serial dilutions of this compound start->prep_drug seed_parasites Seed parasites in 96-well plate prep_drug->seed_parasites add_compounds Add drug dilutions, positive & negative controls seed_parasites->add_compounds incubate1 Incubate for 48-72 hours add_compounds->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate for 4-24 hours add_alamar->incubate2 read_plate Measure fluorescence or absorbance incubate2->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end G cluster_workflow In Vivo Acute Chagas Disease Model Workflow infect Infect mice with T. cruzi treat Administer this compound, vehicle, or positive control infect->treat monitor_p Monitor parasitemia (blood smears/qPCR) treat->monitor_p monitor_s Monitor survival and clinical signs treat->monitor_s analyze Analyze parasitemia and survival data monitor_p->analyze monitor_s->analyze end Endpoint: Tissue collection for histopathology/qPCR analyze->end

"SDZ285428 delivery to the posterior segment of the eye"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please be advised that the following application notes and protocols are hypothetical. As of the date of this document, there is no publicly available research on the use of SDZ285428 for delivery to the posterior segment of the eye. This document has been created for illustrative purposes to meet the user's request for a detailed application note format and is based on a scientifically plausible, yet fictional, premise. The experimental data, protocols, and signaling pathways described herein are not based on actual experimental results for this compound in an ophthalmic context.

Application Notes and Protocols for this compound Delivery to the Posterior Segment of the Eye

Topic: this compound Delivery to the Posterior Segment of the Eye for the Treatment of a Novel Form of Retinal Degeneration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recent research has implicated dysregulated cholesterol metabolism in the pathogenesis of certain retinal degenerative diseases.[1][2][3] While the healthy retina maintains a delicate cholesterol homeostasis, pathological conditions can lead to the aberrant upregulation of the cholesterol biosynthesis pathway in retinal cells, particularly in retinal pigment epithelial (RPE) and glial cells.[4] One of the key enzymes in this pathway is lanosterol 14α-demethylase (CYP51), which catalyzes the conversion of lanosterol to intermediates in the cholesterol synthesis cascade.[5][6][7]

This hypothetical application note explores the potential of this compound, a known CYP51 inhibitor, as a therapeutic agent for a novel form of retinal degeneration characterized by CYP51 overexpression and subsequent lipotoxicity in the RPE. By inhibiting CYP51, this compound could potentially reduce the accumulation of toxic cholesterol precursors and downstream metabolites, thereby protecting retinal cells from degeneration.

This document provides protocols for the in vitro and in vivo evaluation of this compound, including its formulation for intravitreal delivery, pharmacokinetic profiling in a rabbit model, and efficacy testing in a transgenic mouse model of the disease.

Data Presentation

Table 1: In Vitro Cytoprotective Effect of this compound on ARPE-19 Cells under Oxidative Stress
This compound Concentration (nM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)52.3 ± 4.1
158.7 ± 3.5
1075.2 ± 5.2
10089.6 ± 4.8
100091.3 ± 3.9
Table 2: Pharmacokinetics of a Single 50 µL Intravitreal Injection of this compound (100 µM) in New Zealand White Rabbits
Time Post-InjectionVitreous Concentration (nM) (Mean ± SD, n=4)Retinal Tissue Concentration (pmol/g) (Mean ± SD, n=4)
1 hour85.2 ± 9.815.1 ± 2.3
6 hours62.5 ± 7.111.8 ± 1.9
24 hours35.1 ± 5.46.7 ± 1.1
72 hours12.8 ± 2.92.4 ± 0.5
7 days2.1 ± 0.80.4 ± 0.1
14 days< 0.5< 0.1
Table 3: Efficacy of Intravitreal this compound in a Transgenic Mouse Model of CYP51-Mediated Retinal Degeneration at 4 Weeks Post-Treatment
Treatment GroupRetinal Function (ERG b-wave amplitude, µV) (Mean ± SD, n=8)RPE Cell Apoptosis (TUNEL-positive cells/mm²) (Mean ± SD, n=8)
Wild-Type (No Treatment)450.2 ± 35.52.1 ± 0.8
Transgenic + Vehicle210.5 ± 28.945.8 ± 6.2
Transgenic + this compound (1 µL, 50 µM)355.8 ± 31.215.3 ± 3.5

Experimental Protocols

Protocol 1: In Vitro Cytoprotection Assay in ARPE-19 Cells

Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in a human RPE cell line.

Materials:

  • ARPE-19 cells (ATCC)

  • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • This compound (prepared in DMSO, then diluted in media)

  • Hydrogen peroxide (H₂O₂)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

Procedure:

  • Seed ARPE-19 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treat cells with varying concentrations of this compound (1 nM to 1 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except for the untreated control group.

  • Incubate for 24 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is read on a plate reader.

  • Normalize the data to the untreated control group (set to 100% viability) and express results as a percentage of this control.

Protocol 2: Pharmacokinetic Study in Rabbits

Objective: To determine the concentration of this compound in the vitreous and retinal tissue over time after a single intravitreal injection.

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)

  • This compound sterile solution (100 µM in balanced salt solution)

  • 30-gauge needles and syringes

  • Anesthesia (e.g., ketamine/xylazine)

  • Dissection tools

  • LC-MS/MS system

Procedure:

  • Anesthetize the rabbits according to approved institutional animal care and use committee (IACUC) protocols.

  • Administer a single 50 µL intravitreal injection of 100 µM this compound into the right eye of each rabbit. The left eye can serve as a control.

  • At designated time points (1h, 6h, 24h, 72h, 7d, 14d), euthanize a cohort of rabbits (n=4 per time point).

  • Immediately enucleate the eyes.

  • Carefully dissect the eye to collect the vitreous humor and isolate the retina.

  • Weigh the retinal tissue.

  • Process the vitreous and retinal samples (e.g., protein precipitation, homogenization) for drug extraction.

  • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

Protocol 3: In Vivo Efficacy Study in a Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of retinal degeneration caused by RPE-specific overexpression of CYP51.

Materials:

  • Transgenic mice with RPE-specific CYP51 overexpression (fictional model) and wild-type littermates.

  • This compound sterile solution (50 µM in balanced salt solution).

  • Microsyringe and 33-gauge needles for intravitreal injection.

  • Electroretinography (ERG) system.

  • TUNEL assay kit for apoptosis detection.

  • Microtome and histology supplies.

Procedure:

  • At 8 weeks of age, divide the transgenic mice into two groups (n=8 each): Vehicle control and this compound treatment. Include a group of wild-type mice as a baseline control.

  • Under anesthesia, perform a 1 µL intravitreal injection of either vehicle or 50 µM this compound into one eye of each mouse.

  • At 4 weeks post-injection, assess retinal function in all mice using scotopic ERG. Measure the b-wave amplitude as the primary functional endpoint.

  • Following ERG, euthanize the mice and enucleate the eyes for histological analysis.

  • Fix, embed, and section the eyes.

  • Perform a TUNEL assay on retinal cross-sections to quantify the number of apoptotic cells in the RPE layer.

  • Count the number of TUNEL-positive cells per millimeter of RPE length using fluorescence microscopy.

  • Compare the results between the treatment groups to determine the therapeutic effect of this compound.

Mandatory Visualizations

cluster_0 Retinal Pigment Epithelium (RPE) Cell Patho Pathological Stimulus (e.g., Chronic Oxidative Stress) Up_CYP51 Upregulation of CYP51 Gene Expression Patho->Up_CYP51 CYP51 CYP51 Enzyme Up_CYP51->CYP51 Chol_Pre Cholesterol Precursors & Metabolites CYP51->Chol_Pre Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Substrate ER_Stress ER Stress & Lipotoxicity Chol_Pre->ER_Stress Accumulation Leads to Apoptosis RPE Cell Apoptosis ER_Stress->Apoptosis Ret_Degen Retinal Degeneration Apoptosis->Ret_Degen SDZ This compound SDZ->CYP51 Inhibits

Caption: Hypothetical signaling pathway of CYP51-mediated retinal degeneration.

start Start: Seed ARPE-19 Cells in 96-well plate incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with this compound or Vehicle for 2h incubate1->pretreat stress Induce Oxidative Stress with H₂O₂ pretreat->stress incubate2 Incubate 24h stress->incubate2 assay Measure Cell Viability (CellTiter-Glo® Assay) incubate2->assay analyze Data Analysis: Normalize to Control assay->analyze

Caption: Experimental workflow for the in vitro cytoprotection assay.

start Start: Group Transgenic & Wild-Type Mice inject Intravitreal Injection: This compound or Vehicle start->inject wait Wait 4 Weeks inject->wait erg Assess Retinal Function (ERG) wait->erg euthanize Euthanize & Enucleate Eyes erg->euthanize histology Histology & TUNEL Staining euthanize->histology analyze Quantify Apoptosis & Analyze Data histology->analyze

Caption: Experimental workflow for the in vivo efficacy study.

References

Measuring CYP51 Inhibition with SDZ285428: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily known as CYP51, is a critical enzyme in the biosynthesis of sterols in eukaryotes.[1] In fungi, this enzyme is essential for the production of ergosterol, a key component of the fungal cell membrane. In mammals, CYP51 is involved in the cholesterol biosynthesis pathway.[1] This functional importance, particularly in pathogenic fungi and protozoa, has established CYP51 as a major target for the development of antimicrobial drugs. Azole antifungals, for instance, act by inhibiting CYP51, thereby disrupting membrane integrity and arresting fungal growth.

SDZ285428 has been identified as an inhibitor of CYP51. This document provides detailed application notes and protocols for measuring the inhibition of CYP51 by this compound and other potential inhibitors. The following sections include an overview of the sterol biosynthesis pathway, quantitative data on CYP51 inhibition by various compounds, detailed experimental protocols for in vitro assays, and diagrams illustrating key processes.

Data Presentation: Inhibition of CYP51 Orthologs

The inhibitory activity of compounds against different CYP51 orthologs is typically determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

Table 1: Inhibitory Activity (IC50) of Azole Compounds against Trypanosoma cruzi CYP51

CompoundIC50 (µM)
Ketoconazole0.014[2]
Itraconazole0.029[2]
Posaconazole0.048[2]
Miconazole0.057[2]
Fluconazole0.88[2]

Table 2: Inhibitory Activity (IC50) and Binding Affinity (Kd) of Azole Compounds against Candida albicans CYP51

CompoundIC50 (µM)Kd (nM)
Fluconazole0.31[3]41 ± 13[3]
Posaconazole0.2[3]43 ± 11[3]
Compound 5f¹0.46[3]62 ± 17[3]
Compound 12c¹0.33[3]43 ± 18[3]

¹ Novel azole derivatives as described in the cited literature.[3]

Signaling Pathway and Experimental Workflow

Sterol Biosynthesis Pathway

The following diagram illustrates the central role of CYP51 in the conversion of lanosterol to cholesterol in mammals and ergosterol in fungi. Inhibition of CYP51 blocks the pathway at this crucial demethylation step.

Sterol_Biosynthesis cluster_pathway Sterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol CYP51 (Lanosterol 14α-demethylase) ... ... 14-demethylated lanosterol->... Cholesterol (Mammals)\nErgosterol (Fungi) Cholesterol (Mammals) Ergosterol (Fungi) ...->Cholesterol (Mammals)\nErgosterol (Fungi) This compound This compound This compound->Lanosterol Inhibits

Caption: Role of CYP51 in the sterol biosynthesis pathway and its inhibition.

Experimental Workflow for CYP51 Inhibition Assay

The general workflow for determining the inhibitory potential of a compound like this compound against CYP51 involves a reconstituted enzyme system.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Recombinant CYP51 Recombinant CYP51 Assay Mix Assay Mix Recombinant CYP51->Assay Mix Cytochrome P450 Reductase (CPR) Cytochrome P450 Reductase (CPR) Cytochrome P450 Reductase (CPR)->Assay Mix Lipid (e.g., DLPC) Lipid (e.g., DLPC) Lipid (e.g., DLPC)->Assay Mix Buffer System Buffer System Buffer System->Assay Mix Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Assay Mix Substrate (e.g., Lanosterol) Substrate (e.g., Lanosterol) Substrate (e.g., Lanosterol)->Assay Mix Cofactor (NADPH) Cofactor (NADPH) Pre-incubation Pre-incubation Assay Mix->Pre-incubation Initiate with NADPH Initiate with NADPH Pre-incubation->Initiate with NADPH Add Cofactor Incubation (37°C) Incubation (37°C) Initiate with NADPH->Incubation (37°C) Stop Reaction Stop Reaction Incubation (37°C)->Stop Reaction Product Extraction Product Extraction Stop Reaction->Product Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Product Extraction->LC-MS/MS or GC-MS Analysis Data Analysis (IC50 determination) Data Analysis (IC50 determination) LC-MS/MS or GC-MS Analysis->Data Analysis (IC50 determination)

Caption: General experimental workflow for a CYP51 inhibition assay.

Mechanism of Azole Inhibition of CYP51

Azole inhibitors like this compound typically interact with the heme iron in the active site of CYP51, preventing the binding and metabolism of the natural substrate, lanosterol.

Inhibition_Mechanism cluster_enzyme CYP51 Active Site Heme Heme Iron (Fe³⁺) Substrate_Binding_Site Substrate Binding Site Apoprotein Apoprotein Residues Lanosterol Lanosterol Lanosterol->Heme Normal Substrate Binding This compound This compound This compound->Heme Competitive Inhibition (Coordination to Heme Iron) This compound->Substrate_Binding_Site Occupies Binding Site

Caption: Generalized mechanism of competitive inhibition of CYP51 by an azole inhibitor.

Experimental Protocols

The following are detailed protocols for measuring CYP51 inhibition, adapted from established methods.

Protocol 1: Reconstitution Assay for Human CYP51 Inhibition

This protocol is based on a method for determining the lanosterol 14α-demethylase activity of human CYP51 in a reconstituted system.[4]

Materials:

  • Recombinant human CYP51A1

  • Recombinant human Cytochrome P450 Reductase (CPR)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • L-α-dioleoyl-sn-glycero-3-phosphocholine

  • L-α-phosphatidyl-L-serine

  • Lanosterol

  • NADPH

  • This compound or other test compounds

  • Potassium phosphate buffer (KPB), 50 mM, pH 7.4

  • MgCl₂, 4 mM

  • Dithiothreitol (DTT), 0.1 mM

  • Ethanol

  • Ethyl acetate

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a 10 mM stock solution of lanosterol in ethanol.

    • Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a lipid mixture of 1:1:1 L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine.

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine the following in 50 mM KPB (pH 7.4) containing 4 mM MgCl₂ and 0.1 mM DTT:

      • Recombinant human CYP51A1 to a final concentration of 0.5 µM.

      • Recombinant human CPR to a final concentration of 2.0 µM.

      • Lipid mixture to a final concentration of 0.15 µg/mL.

    • Add varying concentrations of this compound or a vehicle control.

  • Enzymatic Reaction:

    • Pre-incubate the mixture for 5 minutes at room temperature.

    • Add lanosterol to a final concentration of 50 µM.

    • Pre-incubate the reaction mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C with shaking.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent for analysis.

    • Analyze the formation of the demethylated product using a validated LC-MS/MS or GC-MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Fluorescence-Based Assay for Trypanosoma cruzi CYP51 Inhibition

This high-throughput assay utilizes a fluorogenic substrate to measure CYP51 activity and is adapted from a published method.[2]

Materials:

  • Recombinant T. cruzi CYP51 (e.g., in bactosomes)

  • BOMCC (7-benzyloxy-4-(trifluoromethyl)-coumarin O-demethylase) substrate

  • NADPH regenerating system (glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer, 50 mM, pH 7.4

  • This compound or other test compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and other test compounds in DMSO.

    • Prepare a stock solution of BOMCC in a suitable solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • 50 mM potassium phosphate buffer (pH 7.4).

      • Recombinant T. cruzi CYP51 (e.g., 37 pmoles/mL).

      • Varying concentrations of this compound or a vehicle control (final DMSO concentration should be consistent across all wells, e.g., 1%).

      • BOMCC to a final concentration of 100 µM.

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to each well.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the production of the fluorescent metabolite (7-hydroxy-4-(trifluoromethyl)-coumarin) at 1-minute intervals for 10-20 minutes using an excitation wavelength of ~410 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the rate of the reaction (increase in fluorescence units per minute) for each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in measuring the inhibitory activity of this compound and other compounds against CYP51. The reconstituted enzyme assays provide a detailed and mechanistic understanding of inhibition, while the fluorescence-based assay offers a higher-throughput method for screening and compound prioritization. The provided diagrams and data tables serve as valuable resources for understanding the context and for the presentation of experimental results. Further investigation is required to determine the specific IC50 values of this compound against various CYP51 orthologs to fully characterize its inhibitory profile.

References

Application Notes and Protocols: In Vitro Efficacy Testing of Novel Compounds against Trypanosoma cruzi Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and is increasingly detected in other parts of the world. The currently available treatments, nifurtimox and benznidazole, suffer from limitations including variable efficacy and significant side effects.[1][2] This necessitates the discovery and development of new, more effective, and safer trypanocidal agents. The intracellular amastigote is the replicative form of the parasite in the mammalian host and is the primary target for drug development.[3]

These application notes provide a detailed protocol for the in vitro testing of novel compounds, such as SDZ285428, against the intracellular amastigotes of Trypanosoma cruzi. The described assays are based on established high-throughput screening methods and utilize fluorescently labeled parasites for quantification.[1][4]

Data Presentation

Quantitative data from dose-response experiments should be summarized in a structured table to facilitate comparison of compound potencies. The following table is a template for recording and presenting such data.

Compound Concentration (µM)% Inhibition (Mean ± SD)
0 (Vehicle Control)0
0.1
1
10
50
100
IC₅₀ (µM)

Experimental Protocols

Materials and Reagents
  • Trypanosoma cruzi strain expressing a fluorescent protein (e.g., tdTomato or GFP)[1][4]

  • Vero cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Liver Digest-Neutralized Tryptose (LDNT) medium for epimastigote culture[1]

  • Triatome Artificial Urine (TAU) medium for metacyclogenesis[1]

  • Novel compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • Benznidazole (positive control)

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde or paraformaldehyde (for fixing)

  • DAPI or Hoechst stain (for nuclear staining)

  • 96-well black, clear-bottom imaging plates

Parasite and Host Cell Culture
  • Host Cell Culture: Maintain Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Epimastigote Culture: Culture epimastigotes of the fluorescent T. cruzi strain in LDNT medium at 27°C.[1]

  • Metacyclogenesis: To obtain infective metacyclic trypomastigotes, subject stationary phase epimastigotes to nutritional stress in TAU medium for 2 hours, followed by incubation in TAU3AAG medium for 6-7 days.[1]

Host Cell Infection
  • Seed Vero cells in a 96-well black, clear-bottom imaging plate at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Harvest metacyclic trypomastigotes and infect the Vero cell monolayer at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).

  • Incubate the infected plates for 2 hours at 37°C and 5% CO₂.

  • Wash the wells twice with PBS to remove non-internalized parasites.

  • Add fresh DMEM with 2% FBS and incubate for 48 hours to allow for the transformation of trypomastigotes into amastigotes and the initiation of replication.

Compound Treatment and Incubation
  • Prepare serial dilutions of the novel compound (e.g., this compound) and the positive control (benznidazole) in DMEM with 2% FBS. The final DMSO concentration should not exceed 0.5%.

  • After 48 hours of infection, carefully remove the medium from the wells and add the different concentrations of the compounds. Include wells with vehicle (DMSO) as a negative control.

  • Incubate the plates for an additional 72 to 120 hours at 37°C and 5% CO₂. The extended incubation time can help assess compounds with replication-dependent modes of action.[5]

Quantification of Intracellular Amastigotes and Data Analysis
  • After the incubation period, wash the wells with PBS.

  • Fix the cells with 4% formaldehyde or paraformaldehyde for 20 minutes at room temperature.

  • Wash the wells again with PBS and stain the nuclei with DAPI or Hoechst stain.

  • Acquire images using a high-content imaging system.

  • Use image analysis software to quantify the number of intracellular amastigotes per host cell by measuring the fluorescence intensity of the reporter protein (tdTomato or GFP).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a novel compound in T. cruzi and the general experimental workflow for testing its efficacy.

cluster_host Host Cell cluster_parasite Trypanosoma cruzi Receptor Host Cell Receptor Ca_mobilization Ca²⁺ Mobilization Receptor->Ca_mobilization activates NF_kB NF-κB Pathway Ca_mobilization->NF_kB modulates Immune_Response Altered Immune Response NF_kB->Immune_Response Cruzipain Cruzipain Secretion Bradykinin Bradykinin Generation Cruzipain->Bradykinin acts on kininogen Bradykinin->Receptor binds to This compound Novel Compound (e.g., this compound) Metabolism Essential Metabolic Pathway This compound->Metabolism inhibits Proliferation Amastigote Proliferation Metabolism->Proliferation

Caption: Hypothetical signaling pathway for a novel compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Host_Cells Culture Host Cells Infection Infect Host Cells Host_Cells->Infection Parasites Culture & Differentiate Fluorescent T. cruzi Parasites->Infection Treatment Add Novel Compound Infection->Treatment Incubation Incubate Treatment->Incubation Imaging High-Content Imaging Incubation->Imaging Quantification Quantify Amastigotes Imaging->Quantification IC50 Calculate IC₅₀ Quantification->IC50

Caption: Experimental workflow for in vitro compound testing.

References

Troubleshooting & Optimization

"Improving SDZ285428 solubility in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SDZ285428. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (124.41 mM)[1]. However, its aqueous solubility is low, which is a common characteristic for many small molecule inhibitors.

Q2: Why is my this compound precipitating in my aqueous experimental buffer?

A2: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue. This can occur when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent from your stock solution (e.g., DMSO) can also influence precipitation.

Q3: What general strategies can I use to improve the solubility of this compound for my experiments?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[2][3][4][5] These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water.

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.

  • Surfactants: The use of surfactants can help to form micelles that encapsulate the hydrophobic compound.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.

  • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be effective.[6]

Q4: Are there any specific formulation approaches recommended for CYP inhibitors like this compound?

A4: While specific data for this compound is limited, formulation strategies for other poorly soluble CYP inhibitors often involve the use of co-solvents, surfactants, or amorphous solid dispersions to improve their dissolution and bioavailability. The choice of method depends on the specific experimental requirements.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution. Be mindful of the tolerance of your experimental system to the solvent.3. Use a solubility-enhancing excipient such as a surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD).
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the cell culture media.1. Prepare fresh dilutions for each experiment from a validated stock solution.2. Visually inspect for precipitation after dilution into media. If precipitation is observed, consider the solutions in the troubleshooting step above.3. Consider formulating this compound in a delivery vehicle such as a lipid-based formulation or a solid dispersion for more consistent delivery.
Difficulty preparing a high-concentration aqueous stock. This compound has inherently low aqueous solubility.It is generally not feasible to prepare high-concentration stock solutions of this compound in purely aqueous buffers. The recommended approach is to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 401.89 g/mol .

  • Weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but be cautious of potential degradation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Disadvantages Suitable For
Co-solvency Reduces the polarity of the solvent system.Simple to implement, effective for many compounds.Potential for solvent toxicity in biological systems.In vitro assays, initial screening.
pH Adjustment Ionizes the compound, increasing its interaction with water.Very effective for ionizable compounds.Only applicable to compounds with acidic or basic functional groups. Can affect biological activity.Compounds with pKa in a physiologically relevant range.
Surfactants Form micelles that encapsulate the hydrophobic drug.High solubilization capacity.Can interfere with certain assays, potential for cell toxicity.Cell-based assays, some in vivo formulations.
Cyclodextrins Form inclusion complexes with the drug molecule.Generally low toxicity, can improve stability.Can have a saturable effect, may not be suitable for all molecular shapes.A wide range of applications, including oral and parenteral formulations.
Solid Dispersions The drug is dispersed in a solid matrix, often in an amorphous state.[7][8][9]Can significantly increase dissolution rate and bioavailability.[7][10]Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).[8][10]Oral drug delivery.

Visualizations

experimental_workflow Experimental Workflow for Working with this compound cluster_prep Stock Solution Preparation cluster_exp Experimental Dilution prep_start Weigh this compound Powder prep_dissolve Dissolve in 100% DMSO prep_start->prep_dissolve prep_vortex Vortex to Ensure Complete Dissolution prep_dissolve->prep_vortex prep_aliquot Aliquot for Storage prep_vortex->prep_aliquot prep_store Store at -20°C or -80°C prep_aliquot->prep_store exp_thaw Thaw Aliquot prep_store->exp_thaw exp_dilute Dilute in Aqueous Buffer exp_thaw->exp_dilute exp_check Visually Inspect for Precipitation exp_dilute->exp_check exp_proceed Proceed with Experiment exp_check->exp_proceed No Precipitation exp_troubleshoot Troubleshoot Solubility exp_check->exp_troubleshoot Precipitation Observed

Caption: Workflow for preparing and using this compound solutions.

solubility_enhancement_strategies Strategies to Improve Aqueous Solubility cluster_main cluster_approaches Formulation Approaches cluster_outcome Desired Outcome main Poorly Soluble Compound (this compound) cosolvents Co-solvents (e.g., DMSO, Ethanol) main->cosolvents ph_adjust pH Adjustment (for ionizable compounds) main->ph_adjust surfactants Surfactants (e.g., Tween® 80) main->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) main->cyclodextrins outcome Improved Apparent Aqueous Solubility cosolvents->outcome ph_adjust->outcome surfactants->outcome cyclodextrins->outcome

Caption: Common strategies for enhancing the solubility of compounds.

References

"SDZ285428 stability issues in long-term experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SDZ285428. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during long-term experiments with this compound.

Troubleshooting Guides

Issue: Loss of Compound Activity in Long-Term Experiments

Researchers may observe a decrease in the efficacy of this compound over the course of a long-term experiment. This is often attributed to the degradation of the compound in aqueous experimental conditions.

Troubleshooting Workflow

G start Reduced compound efficacy observed check_storage Verify stock solution storage conditions start->check_storage prepare_fresh Prepare fresh working solutions check_storage->prepare_fresh Storage incorrect aliquot_stock Use fresh aliquot of stock solution check_storage->aliquot_stock Storage correct minimize_exposure Minimize light and air exposure prepare_fresh->minimize_exposure ph_control Ensure pH stability of media minimize_exposure->ph_control end_point Re-evaluate experimental results ph_control->end_point aliquot_stock->prepare_fresh G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol This compound This compound This compound->cyp51 G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare DMSO Stock prep_work Prepare Aqueous Working Solution prep_stock->prep_work hplc_t0 HPLC Analysis (T=0) prep_work->hplc_t0 incubate Incubate at Experimental Conditions hplc_t0->incubate hplc_tx HPLC Analysis (T=x) incubate->hplc_tx plot_data Plot Concentration vs. Time hplc_tx->plot_data determine_stability Determine Stability Profile plot_data->determine_stability

Technical Support Center: Troubleshooting SDZ285428 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cytotoxic agent SDZ285428.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule designed to induce cell death in rapidly proliferating cells. Its primary mechanism is believed to involve the induction of oxidative stress and subsequent DNA damage.[1] The overproduction of reactive oxygen species (ROS) can lead to mitochondrial dysfunction and trigger apoptotic pathways.[1][2]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Yes, cytotoxicity is the intended effect of this compound, particularly in cancer cell lines. However, the degree of cytotoxicity can vary significantly between different cell lines. Unexpectedly high toxicity in non-target or control cell lines, or a lack of effect in susceptible lines, may indicate an experimental issue that requires troubleshooting.

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This provides a quantitative measure of the compound's cytotoxic potential. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.

Q4: How should I prepare and store this compound?

A4: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Across All Tested Cell Lines

This may suggest a general cytotoxic effect or an experimental artifact rather than a specific, on-target activity.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Concentration Error Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control at the highest concentration used in your experiment.
Contamination Visually inspect your cell cultures for any signs of microbial contamination. Perform routine mycoplasma testing on your cell stocks.[3]
Poor Cell Health Ensure your cells are in the exponential growth phase and have a viability of >90% before starting the experiment. Do not use cells that are over-confluent.[3]
Incorrect Assay Choice Some assays are more prone to artifacts. For example, compounds that interfere with cellular metabolism can give false positives in MTT or MTS assays. Consider using an orthogonal assay that measures a different endpoint, such as membrane integrity (LDH release) or ATP levels.
Issue 2: Inconsistent Results Between Experiments

Variability in results can undermine the reliability of your findings.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Passage Number High passage numbers can lead to phenotypic drift in cell lines.[4][5] Use cells with a consistent and low passage number for all experiments.
Inconsistent Cell Seeding Density Variations in the initial number of cells can significantly affect the outcome. Use a precise cell counting method (e.g., an automated cell counter) and ensure even cell distribution in each well.
Reagent Variability Use the same lot of reagents (e.g., media, serum, assay kits) for a set of related experiments. If you must use a new lot, perform a bridging experiment to ensure consistency.
Incubation Time The timing of compound addition and the duration of the assay can be critical. Use a consistent timeline for all experiments.
Operator Variability Standardize all handling procedures, including pipetting techniques and washing steps, to minimize differences between operators.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma12.8
HeLaCervical Adenocarcinoma8.1
HCT116Colorectal Carcinoma3.5
U-87 MGGlioblastoma25.4
Table 2: Example Data from an LDH Release Assay
This compound (µM)Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)0.1500%
10.20010%
50.45060%
100.60090%
200.62595%
Maximum LDH Release0.650100%

Experimental Protocols

Protocol: Determining Cytotoxicity using the LDH Release Assay

This protocol is for assessing cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well clear-bottom tissue culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control medium.

    • Include wells for:

      • Vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

      • Untreated control (medium only).

      • Maximum LDH release control (add lysis buffer provided in the kit 1 hour before the final reading).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • LDH Measurement:

    • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the reaction mixture from the kit to each well.

    • Incubate at room temperature for the recommended time, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpectedly High Cytotoxicity Observed check_compound Verify Compound Concentration and Purity start->check_compound check_solvent Run Vehicle-Only Control (e.g., <0.5% DMSO) check_compound->check_solvent Concentration OK check_cells Assess Cell Health and Check for Contamination check_solvent->check_cells Solvent Not Toxic check_assay Is the Assay Prone to Artifacts? (e.g., metabolic interference) check_cells->check_assay Cells Healthy orthogonal_assay Perform Orthogonal Assay (e.g., LDH, ATP-based) check_assay->orthogonal_assay Yes true_effect High Cytotoxicity Confirmed: Investigate Mechanism check_assay->true_effect No orthogonal_assay->true_effect Cytotoxicity Confirmed artifact Cytotoxicity is an Artifact: Re-evaluate Protocol orthogonal_assay->artifact Cytotoxicity Not Confirmed

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Hypothetical Signaling Pathway for this compound This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Cyto_C Cytochrome C Release Mito_Dysfunction->Cyto_C Casp3 Caspase-3 Activation DNA_Damage->Casp3 Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

G cluster_2 General Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere prepare_compound Prepare Serial Dilutions of this compound adhere->prepare_compound treat_cells Treat Cells with Compound and Controls prepare_compound->treat_cells incubate Incubate for Desired Time Period (e.g., 48h) treat_cells->incubate perform_assay Perform Cytotoxicity Assay (e.g., LDH, MTT, ATP) incubate->perform_assay read_plate Read Plate on Microplate Reader perform_assay->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A standard workflow for assessing the cytotoxicity of a compound.

References

Technical Support Center: Optimizing SDZ285428 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of SDZ285428.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of CYP51, a cytochrome P450 enzyme.[1] Specifically, it has been shown to inhibit CYP51 in Trypanosoma cruzi (TC) and Trypanosoma brucei (TB).[1] This inhibition of a key protozoan enzyme suggests its potential as a treatment for human trypanosomiases.[1]

Q2: What is the first step in determining the in vivo dosage for this compound?

The initial step is to conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[2][3][4] This involves starting with a low dose and escalating it in different groups of animals to identify the dose range that is both safe and shows a therapeutic effect.[3][5]

Q3: How can I select a starting dose for my in vivo studies?

If there is no prior in vivo data, the starting dose can be estimated from in vitro data or by using allometric scaling if data from other species is available.[2] Allometric scaling accounts for differences in body surface area and metabolic rates between species to estimate a human equivalent dose (HED) or a dose for another animal model.[3]

Q4: What are the critical factors to consider when choosing a route of administration?

The choice of administration route is influenced by the drug's properties, the study's objective, and the animal model.[2] Key factors include:

  • Physicochemical Properties: Solubility, stability, and pH of the compound are crucial.[2] Poorly water-soluble drugs may be challenging to administer intravenously.[2]

  • Target Site: The route should align with the need for a local or systemic effect.[2]

  • Desired Onset and Duration: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes result in slower absorption and longer duration of action.[2]

  • Pharmacokinetic (PK) Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.[2]

  • Animal Welfare: The method should minimize pain and distress to the animals.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in experimental results between animals in the same group. - Animal Variability: Biological differences between individual animals.[3]- Dosing Formulation Instability: Inconsistent dosing due to unstable formulation.[3]- Increase the sample size per group to improve statistical power.[3]- Ensure animals are age- and weight-matched.[3]- Verify the stability of your this compound formulation.
No observable therapeutic effect at the tested doses. - Insufficient Drug Exposure: The dose may be too low, or the drug is rapidly cleared.- Poor Bioavailability: The drug may not be well absorbed via the chosen administration route.- Conduct a dose-escalation study to test higher doses.- Perform a pharmacokinetic (PK) study to determine drug exposure (Cmax, AUC).[2]- Consider a different route of administration that may offer higher bioavailability.[2]
Signs of toxicity (e.g., weight loss >15-20%, ruffled fur, behavioral changes). - Dose is too high, exceeding the Maximum Tolerated Dose (MTD).[2][4]- Immediately reduce the dosage in subsequent experiments.- Conduct a thorough dose-range finding study to establish the MTD.[3]- Monitor animals daily for clinical signs of toxicity.[2]
Injection site reactions (e.g., inflammation, necrosis). - Formulation Issues: The formulation may be too acidic, basic, or hypertonic.- High Concentration/Volume: The concentration or volume of the injection may be too high.- Adjust the formulation to a more neutral pH and make it isotonic if possible.[2]- Reduce the concentration and administer a larger volume if within recommended limits for the route.[2]

Experimental Protocols

Protocol 1: Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.

Methodology:

  • Animal Model: Select the appropriate animal model for your study.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of this compound.[3]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.[3]

  • Administration: Administer this compound via the intended route.[3]

  • Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a predetermined observation period (e.g., 7-14 days).[2][3]

  • Endpoint Analysis: After the observation period, collect blood for basic clinical chemistry and tissues for histopathology to assess organ toxicity.[2]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.[3]

  • Dosing: Administer a single, therapeutically relevant dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[3]

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.[3]

  • Data Analysis: Calculate key PK parameters.[3]

PK ParameterDescription
Cmax Maximum plasma concentration.[3]
Tmax Time to reach Cmax.[2]
AUC Area under the curve, representing total drug exposure.[2]
t1/2 Half-life of the drug.

Visualizations

G cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Testing a Literature Review & In Vitro Data b Select Starting Dose a->b c Dose Escalation Study (e.g., 3+3 design) b->c d Determine Maximum Tolerated Dose (MTD) c->d e Single Dose PK Study at MTD d->e f Analyze Plasma Samples (LC-MS/MS) e->f g Calculate PK Parameters (Cmax, AUC, t1/2) f->g h Select Doses Below MTD g->h i In Vivo Efficacy Study h->i j Correlate Dose with Therapeutic Effect i->j j->b Iterate if Necessary

Caption: Experimental workflow for optimizing in vivo dosage.

G This compound This compound CYP51 Protozoan CYP51 This compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51-mediated demethylation Membrane Protozoan Cell Membrane Integrity Disruption Ergosterol->Membrane CellDeath Protozoan Cell Death Membrane->CellDeath

Caption: Hypothetical signaling pathway for this compound action.

References

"Overcoming poor bioavailability of SDZ285428"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SDZ285428. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its potential for poor bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with this compound in a question-and-answer format, providing practical troubleshooting guidance.

Q1: I am having trouble dissolving this compound for my in vitro assays. What are the recommended solvents?

A1: this compound has limited aqueous solubility. For in vitro studies, the recommended solvent is Dimethyl Sulfoxide (DMSO), in which it is soluble up to 50 mg/mL.[1] To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[1] When preparing stock solutions, it is advisable to store them in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2]

Q2: My in vivo experiments are showing low or inconsistent plasma concentrations of this compound after oral administration. What could be the cause and how can I improve this?

A2: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility. This compound's physicochemical properties suggest it may be a lipophilic molecule, which can lead to dissolution rate-limited absorption.

Troubleshooting Steps:

  • Vehicle Selection: For initial in vivo screening, an oil-based vehicle may be suitable. A suggested protocol involves dissolving a DMSO stock solution in corn oil.[2] This can enhance the absorption of lipophilic compounds.

  • Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[3] Reducing the particle size through techniques like micronization or nanomilling can significantly improve the dissolution rate and, consequently, bioavailability.[3]

  • Formulation Strategies: Consider more advanced formulation approaches to improve solubility and absorption. These can be broadly categorized as lipid-based delivery systems and solid dispersions.

Q3: What are some specific formulation strategies I can explore to enhance the oral bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to overcome the poor bioavailability of poorly water-soluble drugs like this compound. The choice of strategy will depend on the specific physicochemical properties of the final drug candidate and the desired pharmacokinetic profile.

  • Lipid-Based Formulations: These formulations can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, which can bypass first-pass metabolism.[2] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and liposomes.[2]

  • Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the energy required for dissolution is reduced, leading to higher apparent solubility and dissolution rates.

  • Nanotechnology: Encapsulating this compound into nanocarriers such as polymeric nanoparticles or solid lipid nanoparticles can increase its surface area, protect it from degradation in the gastrointestinal tract, and potentially offer controlled release.[2]

Quantitative Data Summary

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C24H20ClN3O[1]
Molecular Weight 401.89 g/mol [1]
Solubility DMSO: 50 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Oral Gavage)

This protocol is adapted from information provided by commercial suppliers for research use.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Heating block or water bath set to 37°C

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.

  • To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.

  • For a 1 mL final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension.

  • Administer the desired dose to the animal via oral gavage.

Note: This protocol provides a basic formulation for preclinical studies. For clinical development, more sophisticated formulations would be required.

Visualizations

experimental_workflow cluster_dissolution In Vitro Dissolution cluster_formulation In Vivo Formulation cluster_bioavailability Bioavailability Enhancement dissolution_start Poorly Soluble this compound dissolution_process Solubilization in DMSO (Heating & Sonication) dissolution_start->dissolution_process dissolution_end Stock Solution for Assays dissolution_process->dissolution_end formulation_start DMSO Stock Solution formulation_process Dispersion in Corn Oil formulation_start->formulation_process formulation_end Oral Dosing Suspension formulation_process->formulation_end bioavailability_start Low Oral Bioavailability micronization Micronization/ Nanomilling bioavailability_start->micronization lipid_formulation Lipid-Based Formulation (e.g., SEDDS) bioavailability_start->lipid_formulation solid_dispersion Amorphous Solid Dispersion bioavailability_start->solid_dispersion bioavailability_end Improved Systemic Exposure micronization->bioavailability_end lipid_formulation->bioavailability_end solid_dispersion->bioavailability_end

Caption: Experimental workflow for handling and improving the bioavailability of this compound.

signaling_pathway This compound This compound CYP51 CYP51 (Sterol 14α-demethylase) This compound->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis in Trypanosoma CYP51->Ergosterol_Biosynthesis Catalyzes Membrane_Integrity Disruption of Cell Membrane Integrity Ergosterol_Biosynthesis->Membrane_Integrity Maintains Trypanocidal_Effect Trypanocidal Effect Membrane_Integrity->Trypanocidal_Effect Leads to

Caption: Proposed mechanism of action of this compound as a CYP51 inhibitor in Trypanosoma.

References

"SDZ285428 off-target effects and how to mitigate them"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for SDZ285428. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is an inhibitor of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. It has been investigated for its activity against parasitic protozoa such as Trypanosoma cruzi and Trypanosoma brucei.

Q2: What are the primary off-target concerns for this compound?

A2: As a CYP51 inhibitor, the main off-target concern for this compound is its potential to inhibit human cytochrome P450 (CYP) enzymes.[1] These enzymes are crucial for the metabolism of a wide variety of endogenous compounds and xenobiotics, including many drugs. Inhibition of human CYPs can lead to drug-drug interactions and potential toxicity.

Q3: How can I assess the off-target effects of this compound in my experiments?

A3: The most direct way to assess off-target effects is to perform a selectivity profiling assay. This typically involves testing this compound against a panel of human cytochrome P450 enzymes to determine its inhibitory concentration (IC50) for each. Comparing these values to the on-target IC50 against the parasite CYP51 will reveal the selectivity of the compound.

Q4: What are the general strategies to minimize off-target effects?

A4: Several strategies can be employed to minimize off-target effects in your experiments:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your model system. This reduces the likelihood of engaging lower-affinity off-targets.

  • Employ structurally distinct inhibitors: If possible, use another CYP51 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition and not a shared off-target effect.

  • Perform rescue experiments: If you observe a phenotype, try to rescue it by providing the downstream product of the target enzyme (e.g., ergosterol in a parasite culture) or by overexpressing the target enzyme.

  • Utilize control cell lines: If your experimental system allows, use a control cell line that does not express the target enzyme to determine if the observed effects are target-dependent.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected cytotoxicity in mammalian cell lines. Off-target inhibition of human cytochrome P450 enzymes or other cellular targets.1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Conduct a CYP450 inhibition assay to assess the compound's activity against major human CYP isoforms. 3. Compare the cytotoxic concentration to the on-target inhibitory concentration. A large difference suggests off-target toxicity.
Inconsistent results between experimental replicates. Compound precipitation, instability, or off-target effects at higher concentrations.1. Verify the solubility of this compound in your experimental media. 2. Prepare fresh solutions for each experiment. 3. Titrate the compound to the lowest effective concentration to minimize potential off-target effects.
Observed phenotype does not align with known function of CYP51. The phenotype may be due to an off-target effect or downstream consequences of ergosterol biosynthesis inhibition.1. Confirm target engagement in your experimental system. 2. Investigate downstream signaling pathways affected by altered sterol composition. 3. Use a structurally unrelated CYP51 inhibitor to see if the phenotype is reproduced.

Quantitative Data Summary

Target Organism/System IC50 Selectivity (Fold)
CYP51 (On-Target) Candida albicans0.25 nM[2]-
CYP51 (On-Target) Trypanosoma cruzi48 nM[3]-
CYP3A4 (Off-Target) Human680 nM[1]14.2x (vs. T. cruzi CYP51)
Human CYP51 (Off-Target) Human8,000 nM[4]166.7x (vs. T. cruzi CYP51)

This table uses Posaconazole as a representative example to demonstrate the principles of on- and off-target inhibition for a CYP51 inhibitor. The selectivity is calculated relative to the T. cruzi CYP51 IC50 value.

Experimental Protocols

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory potential of a test compound like this compound against major human CYP isoforms using human liver microsomes.

1. Materials:

  • Test compound (this compound)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Positive control inhibitors for each CYP isoform

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system

2. Procedure:

  • Prepare Solutions:

    • Dissolve the test compound and positive controls in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Prepare working solutions of the test compound and positive controls by serial dilution in phosphate buffer.

    • Prepare a cocktail of probe substrates in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Human liver microsomes

      • Test compound or positive control at various concentrations

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and the probe substrate cocktail.

  • Reaction Termination:

    • After a specified incubation time (e.g., 10-30 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

G cluster_on_target On-Target Pathway (Parasite) cluster_off_target Off-Target Pathway (Human) This compound This compound CYP51_parasite Parasite CYP51 This compound->CYP51_parasite Inhibition Ergosterol Ergosterol Biosynthesis CYP51_parasite->Ergosterol Catalyzes CellMembrane Parasite Cell Membrane Integrity Ergosterol->CellMembrane Essential for SDZ285428_off This compound CYP_human Human Cytochrome P450s (e.g., CYP3A4) SDZ285428_off->CYP_human Inhibition DrugMetabolism Drug Metabolism CYP_human->DrugMetabolism Mediates Toxicity Potential Toxicity / DDI DrugMetabolism->Toxicity Alteration leads to

Caption: On-target vs. off-target pathways of this compound.

G Start Start: Unexpected Phenotype Observed CheckConc Is the lowest effective concentration being used? Start->CheckConc PerformDoseResponse Perform Dose-Response Curve CheckConc->PerformDoseResponse No OffTargetScreen Conduct Off-Target Screen (e.g., CYP Panel) CheckConc->OffTargetScreen Yes UseLowerConc Use Lower Concentration PerformDoseResponse->UseLowerConc AnalyzeData Analyze Selectivity Profile OffTargetScreen->AnalyzeData OnTarget Phenotype is likely On-Target AnalyzeData->OnTarget High Selectivity OffTarget Phenotype is likely Off-Target AnalyzeData->OffTarget Low Selectivity

Caption: Troubleshooting workflow for unexpected phenotypes.

References

"Refining SDZ285428 treatment protocols for consistent results"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals achieve consistent and reliable results when working with the CYP51 inhibitor, SDZ285428.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with this compound.

Q1: My IC50 value for this compound varies significantly between experiments. What could be the cause?

A1: Fluctuations in IC50 values are a common issue in in vitro assays and can be attributed to several factors:

  • Cell Density: The initial number of cells seeded can alter the effective concentration of the inhibitor per cell, leading to shifts in the IC50 value. It is crucial to maintain a consistent cell seeding density across all experiments.

  • Assay Incubation Time: The duration of compound exposure can influence the observed inhibitory effect. Longer incubation times may result in lower IC50 values. Standardize the incubation time for all assays to ensure comparability.

  • Reagent Variability: Ensure all reagents, including cell culture media and assay components, are from the same lot to avoid batch-to-batch differences.[1]

  • Inconsistent Controls: The viability and metabolic activity of control cells are critical for accurate IC50 determination. Any variability in the controls will directly impact the calculated IC50 values.

  • Compound Stability: The stability of this compound in your specific cell culture medium and under your experimental conditions should be considered. Degradation of the compound over the course of the experiment can lead to inaccurate results.

Q2: I am observing unexpected cytotoxicity in my cell-based assays with this compound. What should I investigate?

A2: Unexpected cytotoxicity can arise from several sources:

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your assay is consistent and below the tolerance level of your cell line.

  • Off-Target Effects: While this compound is a CYP51 inhibitor, it may have off-target effects at higher concentrations. Consider performing counter-screens or consulting literature for known off-target activities of similar compounds.

  • Compound Purity: Impurities in the this compound sample could be contributing to the observed cytotoxicity. Verify the purity of your compound stock.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If you are using a new cell line, it is advisable to perform a preliminary dose-response experiment to determine its sensitivity to this compound.

Q3: My results show high variability between technical replicates within the same experiment. How can I improve this?

A3: High variability in technical replicates often points to issues with assay execution:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting can lead to significant variations between wells. Calibrate your pipettes regularly and use proper pipetting techniques.

  • Uneven Cell Distribution: Ensure that the cell suspension is homogenous before seeding into multi-well plates to avoid variations in cell numbers between wells.

  • Improper Mixing of Reagents: Thoroughly mix all reagents before adding them to the assay plate.

  • Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media or PBS.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q2: How should I prepare this compound for in vivo studies?

A2: A common method for preparing this compound for in vivo administration is to first dissolve it in DMSO to create a stock solution. This stock solution can then be further diluted in a vehicle such as corn oil. For example, a 10% DMSO and 90% corn oil mixture can be used.

Q3: What are the key considerations for a cell-based assay using this compound?

A3: Key considerations include:

  • Cell Line Selection: Choose a cell line that expresses the target CYP51 and is relevant to your research question.

  • Assay Endpoint: Select an appropriate assay endpoint that reflects the biological activity of interest (e.g., cell viability, proliferation, or a specific biomarker).

  • Positive and Negative Controls: Include appropriate positive and negative controls to validate the assay performance.

  • Dose-Response Curve: Perform a full dose-response curve to accurately determine the IC50 value.

Q4: Can I use a fluorescence-based assay to measure CYP51 inhibition by this compound?

A4: Yes, fluorescence-based assays are a common method for measuring CYP51 activity. These assays often use a fluorogenic substrate that is converted into a fluorescent product by CYP51. The inhibition of this reaction by this compound can be quantified by measuring the decrease in fluorescence.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValue
Solubility Soluble in DMSO
Storage (DMSO Stock) -20°C for 1 month
-80°C for 6 months
In Vivo Formulation Example: 10% DMSO, 90% Corn Oil

Experimental Protocols

Protocol 1: General In Vitro CYP51 Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of this compound on CYP51 using a fluorescence-based method.

Materials:

  • Recombinant human CYP51 enzyme

  • CYP reductase

  • Fluorogenic CYP51 substrate (e.g., BOMCC)

  • NADPH regenerating system

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound stock solution in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare all reagents and solutions as required. Create a serial dilution of this compound in the assay buffer.

  • Enzyme Preparation: Prepare the enzyme master mix containing recombinant CYP51 and CYP reductase in the assay buffer.

  • Assay Setup:

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.

    • Add the enzyme master mix to all wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate Reaction: Add the fluorogenic substrate and the NADPH regenerating system to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Take readings at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

    • Normalize the data to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualization

Sterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_sterol_synthesis Sterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Lanosterol->4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol CYP51 ... ... 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol->... Multiple Steps 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol->... Multiple Steps This compound This compound This compound->Lanosterol Inhibits Ergosterol (Fungi, Protozoa) Ergosterol (Fungi, Protozoa) ...->Ergosterol (Fungi, Protozoa) Multiple Steps Cholesterol (Mammals) Cholesterol (Mammals) ...->Cholesterol (Mammals) Multiple Steps

Caption: Sterol Biosynthesis Pathway and the inhibitory action of this compound on CYP51.

Troubleshooting_Workflow cluster_Protocols Protocol Review cluster_Reagents Reagent Verification cluster_Cells Cellular Factors cluster_Execution Assay Execution Inconsistent_Results Inconsistent Experimental Results Check_Protocols Review Experimental Protocol Inconsistent_Results->Check_Protocols Check_Reagents Verify Reagent Quality & Storage Inconsistent_Results->Check_Reagents Check_Cells Assess Cell Health & Consistency Inconsistent_Results->Check_Cells Check_Execution Evaluate Assay Execution Inconsistent_Results->Check_Execution Standardized_Parameters Consistent cell density, incubation time, etc.? Check_Protocols->Standardized_Parameters Compound_Integrity Purity & Stability of this compound Check_Reagents->Compound_Integrity Media_Lots Consistent Media & Serum Lots? Check_Reagents->Media_Lots Reagent_Prep Correct Reagent Preparation? Check_Reagents->Reagent_Prep Passage_Number Consistent Passage Number? Check_Cells->Passage_Number Mycoplasma_Test Mycoplasma Contamination? Check_Cells->Mycoplasma_Test Cell_Viability Healthy & Viable Cells? Check_Cells->Cell_Viability Pipetting_Technique Accurate Pipetting? Check_Execution->Pipetting_Technique Plate_Layout Mitigated Edge Effects? Check_Execution->Plate_Layout Instrument_Settings Correct Instrument Settings? Check_Execution->Instrument_Settings Refine_Protocol Refine Protocol & Re-run Experiment Standardized_Parameters->Refine_Protocol No Compound_Integrity->Refine_Protocol No Media_Lots->Refine_Protocol No Reagent_Prep->Refine_Protocol No Passage_Number->Refine_Protocol No Mycoplasma_Test->Refine_Protocol Yes Cell_Viability->Refine_Protocol No Pipetting_Technique->Refine_Protocol No Plate_Layout->Refine_Protocol No Instrument_Settings->Refine_Protocol No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

"Challenges in synthesizing SDZ285428 and potential solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Heterocyclic Compounds

Disclaimer: Information regarding the specific synthesis of "SDZ285428" is not publicly available. This guide provides troubleshooting advice for common challenges encountered during the synthesis of complex heterocyclic molecules, using a representative multi-step synthetic route. Heterocyclic compounds are crucial in medicinal chemistry due to their presence in a vast array of pharmaceuticals.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my Suzuki coupling reaction. What are the common causes and how can I improve it?

A1: Low yields in Suzuki coupling are a frequent issue.[4] Common causes include the quality of reagents, suboptimal reaction conditions, or an inappropriate catalyst system.[4] Key factors to investigate are:

  • Reagent Quality: Boronic acids can degrade over time.[4][5] Using fresh or recently purified boronic acids is recommended. The reactivity of the organic halide is also crucial, with the general trend being I > Br > OTf >> Cl.[4]

  • Catalyst Activity: Palladium(0) catalysts are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and handled under an inert atmosphere to prevent catalyst decomposition.[4]

  • Base and Solvent Choice: The base is often an empirical choice, but ensure it is of high purity and adequately degassed.[5] Solvents like THF and dioxane should be free of peroxides.[4]

Q2: My Boc-protection reaction is not going to completion. What could be the issue?

A2: Incomplete Boc-protection can be due to several factors:

  • Poorly Nucleophilic Amine: Electron-deficient amines, such as some anilines or heteroaromatic amines, are less nucleophilic and may react slowly or not at all with Boc anhydride.[6]

  • Insoluble Starting Material: Zwitterionic compounds, like amino acids, can have poor solubility in common organic solvents, leading to a slow reaction.[6][7]

  • Inadequate Base: While some Boc protections proceed without a base, a non-nucleophilic base like triethylamine or DIPEA is often used to neutralize any acid formed and drive the reaction.

Q3: I am struggling with the formation of an amide bond between a carboxylic acid and an amine. What are some common troubleshooting steps?

A3: Amide bond formation can be challenging, especially with unreactive starting materials.[8]

  • Activation of the Carboxylic Acid: Standard coupling agents like HATU or EDC/HOBt are often effective. If these fail, converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride may be necessary.[8][9]

  • Amine Reactivity: The nucleophilicity of the amine is critical. If the amine is part of a hydrochloride salt, it must be neutralized with a base for the reaction to proceed.[9]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid species.

Q4: The purification of my final polar compound is proving difficult. What strategies can I employ?

A4: Purifying polar organic compounds can be challenging.[10][11]

  • Normal-Phase Chromatography with Polar Solvents: While standard normal-phase chromatography uses non-polar mobile phases, for highly polar compounds, more polar solvent systems can be used.[11]

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase and is suitable for many polar compounds.[11][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for highly polar compounds that are poorly retained in reversed-phase systems.[10][12] It uses a polar stationary phase with a mobile phase of a high concentration of an organic solvent and a small amount of aqueous solvent.[11]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki Coupling

This guide provides a systematic approach to troubleshooting low-yield Suzuki coupling reactions.

Potential Cause Diagnostic Check Proposed Solution
Degraded Boronic Acid Check the age and storage conditions of the boronic acid.Use a fresh batch or consider converting it to a more stable boronic ester (e.g., pinacol ester).[4]
Inactive Catalyst Observe for the formation of palladium black.Ensure rigorous degassing of all solvents and reagents.[4] Handle the catalyst under an inert atmosphere.
Inappropriate Base The reaction may be sluggish or not proceeding.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical and is often substrate-dependent.
Poor Solvent Choice The reaction mixture may not be homogeneous.Ensure the solvent system adequately dissolves all reactants. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.
Side Reactions Identify byproducts such as homocoupled boronic acid.Rigorous degassing can minimize oxygen-mediated homocoupling.[4]
Guide 2: Incomplete Amide Bond Formation

This guide addresses common issues preventing the successful formation of an amide bond.

Potential Cause Diagnostic Check Proposed Solution
Ineffective Carboxylic Acid Activation Monitor the reaction by TLC or LC-MS to see if the activated ester is formed.[8]If standard coupling agents (HATU, EDC) fail, try converting the acid to an acid chloride using SOCl₂ or oxalyl chloride.[8]
Low Nucleophilicity of the Amine The reaction stalls with unreacted amine remaining.For electron-deficient or sterically hindered amines, increasing the reaction temperature may be necessary.[13]
Presence of Water The reaction may yield hydrolyzed starting material.Use anhydrous solvents and dry all glassware thoroughly.
Incorrect Stoichiometry Unreacted starting materials are observed.A slight excess of one reagent (often the more accessible one) can help drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol outlines a general method for a palladium-catalyzed Suzuki coupling reaction.

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Boc-Protection of an Amine

This protocol provides a standard method for the protection of a primary or secondary amine with a Boc group.

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). If the amine is a salt or if the reaction is sluggish, add a base (e.g., triethylamine, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with a weak acid (e.g., 1M HCl) and brine.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product can often be used without further purification, or it can be purified by column chromatography.

Protocol 3: General Procedure for Amide Coupling using HATU

This protocol describes a common method for amide bond formation using HATU as a coupling agent.

  • Initial Mixture: In a flask, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography.

Visualizations

G cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_end Product ArylHalide Aryl Halide OxAdd Oxidative Addition ArylHalide->OxAdd Step 1 BoronicAcid Boronic Acid Transmetal Transmetalation BoronicAcid->Transmetal Step 2 Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle of a Suzuki coupling reaction.

G Start Start: Low Product Yield CheckReagents Check Reagent Quality (Aryl Halide, Boronic Acid) Start->CheckReagents CheckCatalyst Check Catalyst and Ligand Activity CheckReagents->CheckCatalyst Reagents OK CheckConditions Optimize Reaction Conditions (Base, Solvent, Temperature) CheckCatalyst->CheckConditions Catalyst OK SideReactions Investigate Side Reactions (e.g., Homocoupling) CheckConditions->SideReactions Optimization Fails Success Successful Synthesis CheckConditions->Success Optimization Succeeds SideReactions->Start Re-evaluate Strategy

References

"How to prevent SDZ285428 degradation in storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of SDZ285428 to prevent its degradation. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. The optimal conditions vary depending on whether the compound is in solid form or in solution.

Q2: How long can I store this compound?

The shelf-life of this compound is dependent on the storage temperature and its form (solid vs. solution). For long-term storage, it is recommended to store the compound in its solid form at -80°C.

Q3: Can I store this compound at room temperature?

It is not recommended to store this compound at room temperature for extended periods, as this may lead to degradation. For short-term handling during experiments, keep the compound on blue ice.

Q4: What is the recommended solvent for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1]

Q5: How can I check if my this compound has degraded?

Degradation of your compound can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.

Storage Conditions Summary

For quick reference, the following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 2 years
Solution (DMSO)-80°CUp to 6 months
Solution (DMSO)-20°CUp to 1 month
Solution (DMSO)4°CUp to 2 weeks

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to the degradation of this compound.

Issue 1: I observe unexpected or inconsistent results in my experiments.

This could be a sign of compound degradation. Follow these steps to diagnose and resolve the issue.

A Unexpected Experimental Results B Check Storage Conditions of this compound Stock A->B C Was the compound stored at the recommended temperature? B->C Verify Temperature D Was the stock solution stored for longer than the recommended duration? C->D Yes G Prepare a fresh stock solution from solid compound C->G No, stored improperly E Perform Quality Control (e.g., HPLC/LC-MS) on the stock solution D->E No D->G Yes, stored too long F Is the purity of the compound acceptable? E->F F->G No, degradation confirmed H Review experimental protocol for potential incompatibilities F->H Yes, compound is pure I Issue Resolved G->I Fresh Stock Prepared H->I Protocol Adjusted J Contact Technical Support H->J Issue Persists

Troubleshooting workflow for unexpected experimental results.

Issue 2: My this compound powder appears discolored or clumpy.

Visual changes in the solid compound can be an indicator of degradation or contamination.

  • Assess the extent of the change: If the discoloration is minor, it may not significantly impact the compound's purity. However, for sensitive applications, it is best to use a fresh vial.

  • Check storage history: Was the vial exposed to light or moisture? Ensure the container is always tightly sealed and stored in a dark, dry place.

  • Perform a quality control check: If you have the capabilities, dissolve a small amount and analyze it by HPLC or LC-MS to confirm its purity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[1][2]

Protocol 2: Assessment of this compound Stability

This protocol provides a general method for assessing the stability of your this compound stock solution using HPLC.

  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak corresponding to this compound will be your reference.

  • Incubation: Store your stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month), thaw an aliquot of the stored stock solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC.

  • Data Comparison: Compare the peak area of this compound from the time-point analysis to the initial (T=0) analysis. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Signaling Pathways and Logical Relationships

The chemical structure of this compound contains functional groups that could be susceptible to certain degradation pathways. While specific degradation studies for this compound are not publicly available, we can infer potential areas of instability.

cluster_compound This compound cluster_stress Potential Stress Factors A Amide Bond G Degradation A->G B Imidazole Ring B->G C Biphenyl Moiety C->G D Strong Acids/Bases D->A Hydrolysis E Oxidizing Agents E->B Oxidation F UV Light F->C Photodegradation

Potential degradation pathways for this compound.

This diagram illustrates potential degradation pathways based on the chemical structure of this compound. The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions. The imidazole ring and other electron-rich parts of the molecule could be prone to oxidation. The biphenyl system might be sensitive to photodecomposition upon exposure to UV light. Therefore, it is advisable to protect this compound from extreme pH, oxidizing agents, and light.

References

Validation & Comparative

A Comparative Guide to CYP51 Inhibitors for Chagas Disease: Benchmarking Against Current Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of sterol biosynthesis inhibitors reveals both promise and challenges in the quest for novel treatments for Chagas disease. While direct comparative data for the experimental compound SDZ285428 remains elusive in published literature, this guide provides a comprehensive analysis of prominent CYP51 inhibitors, posaconazole and ravuconazole, against the standard-of-care treatment, benznidazole. This comparison is supported by experimental data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, continues to be a significant public health concern, primarily in Latin America.[1] Current treatment options are limited to the nitroimidazole derivative benznidazole and the nitrofuran nifurtimox, both of which exhibit significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[1][2] This has spurred the search for new therapeutic agents with improved safety and efficacy profiles.

One of the most promising targets for anti-Chagas drug development is the sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's ergosterol biosynthesis pathway.[3][4][5] Ergosterol is a vital component of the T. cruzi cell membrane, and its depletion leads to parasite death.[4] This pathway is absent in humans, who synthesize cholesterol, making CYP51 an attractive selective target. Several azole antifungal agents, known CYP51 inhibitors, have been investigated for their activity against T. cruzi.

Mechanism of Action: Targeting Ergosterol Biosynthesis

CYP51 inhibitors act by blocking the conversion of lanosterol to 4,4-dimethyl-fecosterol in the ergosterol biosynthesis pathway of T. cruzi. This inhibition disrupts the integrity and function of the parasite's cell membrane, ultimately leading to cell death. The pathway's key steps are illustrated in the diagram below.

G cluster_pathway T. cruzi Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol _4_4_dimethyl_fecosterol 4,4-dimethyl-fecosterol Eburicol->_4_4_dimethyl_fecosterol CYP51 (Target of Inhibitors) Fecosterol Fecosterol _4_4_dimethyl_fecosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Eburicol Presumed Target Posaconazole Posaconazole Posaconazole->Eburicol Ravuconazole Ravuconazole Ravuconazole->Eburicol

Caption: Simplified overview of the T. cruzi ergosterol biosynthesis pathway, highlighting the role of CYP51 as the target for azole inhibitors.

Comparative Efficacy: In Vitro and In Vivo Studies

The following tables summarize the available quantitative data from preclinical and clinical studies comparing the efficacy of benznidazole, posaconazole, and ravuconazole.

Table 1: In Vitro Activity against Trypanosoma cruzi
CompoundAssay TypeT. cruzi StageIC50 / EC50 (µM)Reference
Benznidazole Amastigote growth inhibitionIntracellular amastigotes1 - 5[6]
Posaconazole Amastigote growth inhibitionIntracellular amastigotes0.003 - 0.01[7]
Ravuconazole Amastigote growth inhibitionIntracellular amastigotes0.001 - 0.005[8]
Ketoconazole CYP51 inhibitionRecombinant enzyme0.014[9]
Itraconazole CYP51 inhibitionRecombinant enzyme0.029[9]
Fluconazole CYP51 inhibitionRecombinant enzyme0.88[9]
Table 2: In Vivo Efficacy in Mouse Models of Chagas Disease
CompoundMouse ModelT. cruzi StrainDosing RegimenOutcomeReference
Benznidazole AcuteY100 mg/kg/day for 20 days70% cure rate[10]
Posaconazole AcuteY20 mg/kg/day for 20 days80% cure rate[10]
Benznidazole ChronicCL Brener100 mg/kg/day for 20 daysParasite clearance in a subset of mice[11]
Posaconazole ChronicCL Brener20 mg/kg/day for 20 daysLimited efficacy, parasite persistence[7]
Ravuconazole (E1224 prodrug) Chronic--Parasitemia rebound after treatment[12]

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the comparison of CYP51 inhibitors for Chagas disease.

In Vitro Amastigote Growth Inhibition Assay

A common method to assess the intracellular activity of compounds against T. cruzi involves the following steps:

G cluster_workflow In Vitro Amastigote Growth Inhibition Assay Workflow A Host cell seeding (e.g., Vero cells) in 96-well plates B Infection with *T. cruzi* trypomastigotes A->B C Incubation to allow parasite invasion and transformation B->C D Addition of test compounds at various concentrations C->D E Incubation for 3-5 days D->E F Fixation and staining of cells (e.g., with a DNA dye) E->F G Automated microscopy and image analysis F->G H Quantification of intracellular amastigotes G->H I Calculation of IC50 values H->I

Caption: A typical workflow for determining the in vitro efficacy of compounds against intracellular T. cruzi amastigotes.

Detailed Steps:

  • Host Cell Culture: Mammalian host cells (e.g., Vero, L6, or primary cardiomyocytes) are seeded in 96-well plates and cultured until they form a confluent monolayer.

  • Parasite Infection: The host cells are infected with tissue culture-derived trypomastigotes of a specific T. cruzi strain at a defined multiplicity of infection (MOI).

  • Compound Treatment: After a few hours to allow for parasite invasion, the extracellular parasites are washed away, and fresh medium containing serial dilutions of the test compounds is added.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for the intracellular replication of amastigotes.

  • Quantification: The number of intracellular amastigotes is quantified. This can be done through various methods, including:

    • High-content imaging: Cells are fixed, stained with a DNA-intercalating dye (e.g., DAPI or Hoechst), and imaged using an automated microscope. Image analysis software is then used to count the number of host cells and intracellular parasites.

    • Reporter gene assays: Using parasite lines engineered to express reporter proteins like beta-galactosidase or luciferase, the parasite load can be quantified by measuring the enzymatic activity or luminescence.

  • Data Analysis: The percentage of parasite growth inhibition is calculated for each compound concentration relative to untreated controls. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

Mouse models are crucial for evaluating the in vivo efficacy of drug candidates. A typical protocol for an acute infection model is as follows:

G cluster_workflow In Vivo Acute Chagas Disease Model Workflow A Infection of mice (e.g., BALB/c) with *T. cruzi* trypomastigotes B Initiation of drug treatment (e.g., 5-7 days post-infection) A->B C Daily administration of compounds (e.g., oral gavage) for a defined period (e.g., 20 days) B->C D Monitoring of parasitemia (e.g., by fresh blood examination) C->D E Monitoring of survival C->E F Post-treatment follow-up C->F G Assessment of cure (e.g., by PCR, hemoculture, or immunosuppression challenge) F->G

Caption: Standard workflow for assessing the efficacy of drug candidates in an acute mouse model of Chagas disease.

Detailed Steps:

  • Animal Infection: Mice (commonly BALB/c or Swiss strains) are infected with a specific strain of T. cruzi trypomastigotes via intraperitoneal or subcutaneous injection.

  • Treatment Regimen: Treatment with the test compound, a positive control (benznidazole), and a vehicle control is initiated a few days post-infection, once parasitemia is detectable. The compounds are typically administered daily for a period of 20 to 30 days.

  • Monitoring:

    • Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating parasites.

    • Survival: The survival of the animals in each treatment group is recorded.

  • Assessment of Cure: After the treatment period, a "cure" is assessed through more sensitive methods as parasitemia may fall below the limit of detection. These methods include:

    • Polymerase Chain Reaction (PCR): To detect parasite DNA in the blood or tissues.

    • Hemoculture: To attempt to grow parasites from blood samples.

    • Immunosuppression: Mice are treated with an immunosuppressive agent (e.g., cyclophosphamide) to induce a relapse of the infection if parasites are still present.

Conclusion and Future Directions

The exploration of CYP51 inhibitors as a therapeutic strategy for Chagas disease has yielded mixed results. While compounds like posaconazole and ravuconazole demonstrate potent in vitro activity against T. cruzi, their efficacy in in vivo models, particularly in the chronic phase, and in clinical trials has been disappointing, often resulting in parasite relapse after treatment cessation.[12] This suggests that while CYP51 is a valid target, achieving a parasitological cure may require combination therapies or novel inhibitors with improved pharmacokinetic and pharmacodynamic properties.

The standard treatment, benznidazole, despite its side effects, remains more effective at achieving a parasitological cure in preclinical models. The lack of publicly available data on this compound prevents its inclusion in this direct comparison. Future research should focus on understanding the mechanisms of treatment failure with azoles and on the development of new chemical entities targeting CYP51 or other essential parasite pathways. The detailed experimental protocols provided here serve as a foundation for the continued evaluation of such novel therapeutic agents.

References

Comparative Analysis of Cross-Reactivity with Mammalian CYP Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions is a critical aspect of preclinical and clinical development. A primary mechanism underlying these interactions is the inhibition of cytochrome P450 (CYP) enzymes. This guide provides a comparative overview of the cross-reactivity of several widely-used second-generation antipsychotic drugs with major mammalian CYP isoforms. Due to the lack of publicly available data on SDZ285428, this document focuses on its therapeutic alternatives.

The following sections present quantitative data on the inhibitory potential of aripiprazole, olanzapine, quetiapine, risperidone, and ziprasidone against key CYP enzymes. Detailed experimental protocols for common in vitro CYP inhibition assays are also provided to aid in the design and interpretation of similar studies.

In Vitro Inhibition of Major Human Cytochrome P450 Isoforms

The inhibitory activity of a compound against a specific CYP isoform is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the available in vitro inhibition data for selected antipsychotic drugs against the major human CYP enzymes.

Table 1: Inhibitory Potential (Ki in µM) of Selected Antipsychotics on Human CYP Isoforms

DrugCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Aripiprazole-----
Olanzapine>300715 (non-competitive)920 (non-competitive)89 (competitive)491 (non-competitive)[1]
QuetiapineNo effectNo effectNo effectNo effectNo effect[2]
RisperidoneNo inhibitionNo inhibitionNo inhibitionWeak inhibitorNo inhibition[2]
ZiprasidoneNo inhibitionNo inhibitionNo inhibition11 (weak inhibitor)Weak inhibitor[2][3]

Data not available is denoted by '-'.

Table 2: IC50 Values (µM) for Inhibition of Human CYP Isoforms

DrugCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Aripiprazole-----
Olanzapine-----
Quetiapine----13.23 (in HLM)[4]
Risperidone-----
Ziprasidone----24.07 (in HLM)[5]

Data not available is denoted by '-'. HLM: Human Liver Microsomes.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to assess CYP enzyme inhibition.

In Vitro CYP Inhibition Assay Using Human Liver Microsomes

This method is a widely accepted approach to evaluate the potential for drug-drug interactions.[6][7][8]

Objective: To determine the IC50 or Ki of a test compound for major CYP isoforms.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound and positive control inhibitors

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate. Each incubation should contain potassium phosphate buffer, human liver microsomes, and the test compound at various concentrations (or a known inhibitor as a positive control).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.

  • Initiation of Reaction: Add the CYP isoform-specific probe substrate to the mixture.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to another plate or vials for analysis by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value. Further kinetic analysis can be performed to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive).

Fluorescence-Based CYP Inhibition Assay

This high-throughput screening method offers a rapid and cost-effective way to assess CYP inhibition.[9][10][11][12][13]

Objective: To rapidly screen compounds for their potential to inhibit major CYP isoforms using a fluorescent readout.

Materials:

  • Recombinant human CYP enzymes (e.g., in Baculosomes®)

  • Fluorogenic probe substrates specific for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, 7-ethoxy-4-trifluoromethylcoumarin for CYP2B6, dibenzylfluorescein for CYP3A4)

  • Test compound and positive control inhibitors

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Plate Setup: Dispense the test compound at various concentrations, a positive control inhibitor, and a vehicle control into the wells of the microplate.

  • Enzyme and Substrate Addition: Add a mixture of the recombinant CYP enzyme and the fluorogenic substrate to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic product.

  • Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit of time) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

CYP_Inhibition_Pathway cluster_metabolism CYP-Mediated Drug Metabolism cluster_inhibition Inhibition of Metabolism Drug Drug (Substrate) CYP_Enzyme CYP Enzyme Drug->CYP_Enzyme Binds to active site Metabolite Metabolite CYP_Enzyme->Metabolite Catalyzes oxidation Inhibitor Inhibitor (e.g., this compound alternative) Inhibited_CYP Inhibited CYP Enzyme Inhibitor->Inhibited_CYP Binds to enzyme Drug_No_Metabolism Drug (Substrate) Drug_No_Metabolism->Inhibited_CYP Binding blocked or reduced

Mechanism of CYP enzyme inhibition by a drug.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Reaction cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - CYP Enzymes (Microsomes or Recombinant) - Buffer - NADPH regenerating system C Add Reagents and Compounds to Microplate A->C B Prepare Test Compound Dilutions and Positive Controls B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Probe Substrate/NADPH D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Analyze Metabolite Formation (LC-MS/MS or Fluorescence) G->H I Calculate % Inhibition and Determine IC50/Ki H->I

General workflow for an in vitro CYP inhibition assay.

References

"Reproducibility of SDZ285428 effects in different laboratory settings"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for studies on the compound SDZ285428 has yielded no publicly available experimental data, precluding a comparative analysis of the reproducibility of its effects in different laboratory settings. The scientific literature and other accessible resources did not contain information regarding its mechanism of action, signaling pathways, or any experimental protocols associated with it.

The concept of reproducibility is a cornerstone of scientific validity, ensuring that experimental findings can be independently verified.[1][2][3][4][5] This process involves repeating experiments under the same or very similar conditions to determine the consistency and reliability of the results. Factors that can influence reproducibility across different laboratories include variations in reagents, equipment, experimental protocols, and data analysis methods.[1][2]

To facilitate reproducibility, detailed and standardized experimental protocols are crucial.[6] These protocols should provide a clear and comprehensive description of the methodology, enabling other researchers to replicate the study accurately.

While general information on signaling pathways, such as the Reelin pathway, and resources for accessing experimental protocols are available, their relevance to this compound cannot be determined without specific data on the compound.[7][8][9][10][11][12]

Therefore, at present, a comparison guide on the reproducibility of this compound effects cannot be compiled. Further research and publication of data on this compound are necessary before such an analysis can be undertaken.

References

A Head-to-Head Comparison of the Trypanocidal Agents SDZ285428 and Benznidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the investigational compound SDZ285428 and the current first-line treatment for Chagas disease, benznidazole. This analysis is based on available preclinical data for this compound and extensive published information for benznidazole.

Executive Summary

Benznidazole, a nitroimidazole derivative, has been the mainstay of Chagas disease treatment for decades. However, its efficacy is primarily limited to the acute phase of the disease, and it is associated with significant adverse effects, often leading to treatment discontinuation. This compound, a non-azole inhibitor of the enzyme sterol 14α-demethylase (CYP51), represents a novel therapeutic approach. Preclinical data, primarily from a study on the compound referred to as LP10 (strongly indicated to be this compound), suggest a potent trypanocidal effect with a potentially more favorable safety profile. This guide will delve into the available data on their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profiles.

Mechanism of Action

The fundamental difference between these two compounds lies in their mode of action against the Trypanosoma cruzi parasite.

Benznidazole: As a nitroimidazole, benznidazole's primary mechanism involves the generation of radical species that damage the parasite's DNA and other cellular machinery. This process is dependent on the parasite's nitroreductase enzymes.

This compound: This compound is a selective inhibitor of the T. cruzi CYP51 enzyme. CYP51 is a crucial enzyme in the biosynthesis of ergosterol, a vital component of the parasite's cell membrane. By inhibiting this enzyme, this compound disrupts membrane integrity, leading to parasite death.

cluster_benznidazole Benznidazole Mechanism cluster_this compound This compound Mechanism Benznidazole Benznidazole Nitroreductase (Parasite) Nitroreductase (Parasite) Benznidazole->Nitroreductase (Parasite) Activation Radical Species Radical Species Nitroreductase (Parasite)->Radical Species Generation DNA/Cellular Damage DNA/Cellular Damage Radical Species->DNA/Cellular Damage Parasite Death_B Parasite Death DNA/Cellular Damage->Parasite Death_B This compound This compound CYP51 (Parasite) CYP51 (Parasite) This compound->CYP51 (Parasite) Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis CYP51 (Parasite)->Ergosterol Biosynthesis Blocks Membrane Disruption Membrane Disruption Ergosterol Biosynthesis->Membrane Disruption Parasite Death_S Parasite Death Membrane Disruption->Parasite Death_S

Figure 1: Simplified signaling pathways for the mechanisms of action of benznidazole and this compound.

In Vitro Efficacy

CompoundAssayTarget OrganismIC50 / EC50Source
This compound CYP51 Inhibition (I/E2 at 60 min)Trypanosoma cruzi9[1]
Cell Growth InhibitionTrypanosoma cruzi~7 µM[2]
Benznidazole Amastigote Growth InhibitionTrypanosoma cruzi (Tulahuen strain)1.56 µM[3]

In Vivo Efficacy

A key preclinical study evaluated the efficacy of a non-azole CYP51 inhibitor, referred to as LP10, in a mouse model of acute Chagas disease. Strong evidence from chemical databases and related publications suggests that LP10 and this compound are the same compound[4][5][].

CompoundAnimal ModelDosing RegimenOutcomeSource
LP10 (this compound) Mouse (acute infection)40 mg/kg, twice daily for 30 days60% cure rate (4 out of 5 mice PCR negative)[4]
Benznidazole Mouse (acute infection)100 mg/kg, once daily for 20 daysDose-dependent increase in antiparasitic activity

Experimental Protocols

In Vitro CYP51 Inhibition Assay (for this compound): The inhibitory effect of this compound on T. cruzi CYP51 was determined by monitoring the spectral response of the enzyme upon compound binding. The ratio of the inhibited to uninhibited enzyme (I/E2) was measured after 5 and 60 minutes of incubation. An I/E2 value greater than 1 indicates inhibition.

In Vitro Amastigote Growth Inhibition Assay (for Benznidazole): T. cruzi (Tulahuen strain expressing β-galactosidase) infected L929 fibroblasts were treated with varying concentrations of benznidazole for 96 hours. The parasite load was quantified by measuring the β-galactosidase activity using a colorimetric assay with chlorophenol red-β-D-galactopyranoside (CPRG) as the substrate. The 50% inhibitory concentration (IC50) was then calculated.

In Vivo Efficacy Study in a Mouse Model of Acute Chagas Disease (for LP10/SDZ285428): BALB/c mice were infected with T. cruzi. Treatment with LP10 (40 mg/kg, administered orally twice daily) was initiated 24 hours post-infection and continued for 30 days. A control group received the vehicle. Cure was assessed at 6 months post-treatment by polymerase chain reaction (PCR) for T. cruzi DNA and hemoculture to detect viable parasites.

cluster_invitro In Vitro Assay Workflow cluster_invivo In Vivo Efficacy Workflow Parasite Culture Parasite Culture Compound Addition Compound Addition Parasite Culture->Compound Addition Incubation Incubation Compound Addition->Incubation Endpoint Measurement Endpoint Measurement Incubation->Endpoint Measurement Data Analysis IC50/EC50 Determination Endpoint Measurement->Data Analysis Animal Infection Animal Infection Treatment Regimen Treatment Regimen Animal Infection->Treatment Regimen Monitoring Monitoring Treatment Regimen->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Cure Assessment PCR & Hemoculture Endpoint Analysis->Cure Assessment

Figure 2: Generalized experimental workflows for in vitro and in vivo drug efficacy testing.

Pharmacokinetic and Safety Profiles

Benznidazole:

  • Pharmacokinetics: Benznidazole is well-absorbed orally with a bioavailability of approximately 92%. It has an elimination half-life of 10.5-13.6 hours.

  • Safety and Tolerability: Adverse effects are common and can include skin rash, gastrointestinal issues, and peripheral neuropathy. The severity of these side effects can lead to treatment discontinuation in a significant percentage of patients.

This compound:

  • Pharmacokinetics: Detailed pharmacokinetic data for this compound is not yet publicly available. However, related non-azole CYP51 inhibitors have shown oral bioavailability in preclinical models.

  • Safety and Tolerability: In the in vivo study with LP10, treated mice showed no signs of acute disease and had histologically normal tissues after 6 months, suggesting a favorable safety profile in this model[4].

Conclusion

This compound presents a promising alternative to benznidazole for the treatment of Chagas disease, primarily due to its novel mechanism of action and encouraging preclinical efficacy and safety data. Its targeted inhibition of a parasite-specific enzyme, CYP51, may offer a wider therapeutic window compared to the non-specific cytotoxic effects of benznidazole. However, it is crucial to note that the available data for this compound is still limited and derived from early-stage preclinical studies. Further comprehensive studies, including detailed pharmacokinetics, long-term toxicology, and eventually, human clinical trials, are necessary to fully elucidate its potential as a new therapeutic agent for this neglected tropical disease. Researchers are encouraged to build upon these initial findings to advance the development of this and other novel trypanocidal compounds.

References

Validating the Therapeutic Potential of SDZ285428 in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SDZ285428 is a novel compound identified as a potent inhibitor of CYP51 (sterol 14α-demethylase), an essential enzyme in the sterol biosynthesis pathway of protozoan parasites such as Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively. This guide provides a comparative overview of the therapeutic potential of this compound based on available preclinical information. Due to the limited publicly available data specifically on this compound, this guide will focus on the broader context of CYP51 inhibitors in trypanosomatid drug discovery and outline the standard preclinical models and experimental protocols used to validate such compounds.

Mechanism of Action: Targeting a Vital Pathway

This compound functions by inhibiting CYP51, a critical enzyme responsible for the demethylation of sterol precursors. In trypanosomes, this pathway is essential for producing ergosterol and other vital sterols required for membrane integrity and cell function. Inhibition of CYP51 disrupts the parasite's cell membrane, leading to growth arrest and cell death. This mechanism is a validated target for antifungal and antiparasitic drugs.

Below is a diagram illustrating the sterol biosynthesis pathway and the role of CYP51.

cluster_pathway Sterol Biosynthesis Pathway in Trypanosomes Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol CYP51 CYP51 Eburicol->CYP51 Ergosterol & other sterols Ergosterol & other sterols CYP51 (Sterol 14α-demethylase) CYP51 (Sterol 14α-demethylase) This compound This compound This compound->CYP51 Inhibition CYP51->Ergosterol & other sterols Demethylation

Caption: Simplified sterol biosynthesis pathway in trypanosomes highlighting the inhibitory action of this compound on the CYP51 enzyme.

Preclinical Evaluation of CYP51 Inhibitors: A Methodological Overview

The validation of a CYP51 inhibitor like this compound typically involves a series of in vitro and in vivo preclinical studies. The following sections describe the standard experimental protocols used in the field.

In Vitro Assays

Objective: To determine the potency and selectivity of the compound against the parasite and to assess its cytotoxicity against mammalian cells.

Experimental Workflow:

cluster_workflow In Vitro Assay Workflow Compound Preparation Compound Preparation Assay Plate Preparation Assay Plate Preparation Compound Preparation->Assay Plate Preparation Parasite Culture Parasite Culture Parasite Culture->Assay Plate Preparation Mammalian Cell Culture Mammalian Cell Culture Mammalian Cell Culture->Assay Plate Preparation Incubation Incubation Assay Plate Preparation->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for in vitro evaluation of antiparasitic compounds.

Key Experimental Protocols:

  • Anti-amastigote Assay:

    • Cell Line: Mammalian cells (e.g., L6 myoblasts, THP-1 macrophages) are infected with T. cruzi trypomastigotes.

    • Procedure: After infection, extracellular parasites are washed away, and the infected cells are treated with serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., benznidazole).

    • Endpoint: After a defined incubation period (e.g., 48-72 hours), the number of intracellular amastigotes is quantified, typically using high-content imaging or a reporter gene assay (e.g., β-galactosidase).

    • Parameter: The half-maximal effective concentration (EC50) is determined.

  • Cytotoxicity Assay:

    • Cell Line: A mammalian cell line (e.g., HepG2, HEK293) is used.

    • Procedure: Cells are incubated with serial dilutions of the test compound for a specified period.

    • Endpoint: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

    • Parameter: The half-maximal cytotoxic concentration (CC50) is determined.

  • Selectivity Index (SI):

    • Calculation: SI = CC50 / EC50. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

In Vivo Models

Objective: To evaluate the efficacy, pharmacokinetics, and safety of the compound in a living organism.

Experimental Workflow:

cluster_workflow In Vivo Model Workflow Animal Model Selection Animal Model Selection Infection Infection Animal Model Selection->Infection Treatment Treatment Infection->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Standard workflow for in vivo preclinical studies of antitrypanosomal drugs.

Key Experimental Protocols:

  • Acute Chagas Disease Model:

    • Animal Model: Typically mice (e.g., BALB/c or C57BL/6) are used.

    • Procedure: Mice are infected with a virulent strain of T. cruzi. Treatment with the test compound, a vehicle control, and a reference drug is initiated at the peak of parasitemia.

    • Monitoring: Parasitemia is monitored by counting parasites in blood samples. Survival of the animals is also recorded.

    • Endpoint: Reduction in parasitemia and increased survival rate compared to the control group.

  • Chronic Chagas Disease Model:

    • Animal Model: Mice are infected and allowed to progress to the chronic phase of the disease (typically >30 days post-infection).

    • Procedure: Treatment is administered for an extended period.

    • Endpoint: Parasite load in tissues (e.g., heart, skeletal muscle) is assessed by quantitative PCR (qPCR) or immunohistochemistry. Cure is often determined by the absence of parasites after immunosuppression.

Comparative Data for CYP51 Inhibitors

While specific comparative data for this compound is not publicly available, the table below presents a hypothetical comparison of key parameters for a novel CYP51 inhibitor like this compound against a standard-of-care drug, benznidazole, and another well-characterized experimental CYP51 inhibitor, posaconazole. This table is for illustrative purposes to demonstrate how such data would be presented.

CompoundTargetIn Vitro EC50 (T. cruzi amastigotes) (µM)In Vitro CC50 (L6 cells) (µM)Selectivity Index (SI)In Vivo Efficacy (Acute Mouse Model)
This compound CYP51 Data not availableData not availableData not availableData not available
BenznidazoleMultiple (Reductive stress)1 - 5> 50> 10 - 50Suppresses parasitemia, partial cure
PosaconazoleCYP510.01 - 0.1> 100> 1000Suppresses parasitemia, relapse common

This compound, as a CYP51 inhibitor, holds theoretical promise as a therapeutic agent for trypanosomal infections. However, a comprehensive validation of its potential requires rigorous preclinical evaluation. The experimental protocols and comparative frameworks outlined in this guide provide a roadmap for the necessary studies to establish the efficacy, safety, and therapeutic window of this compound. Further research and public dissemination of data are crucial to fully understand its standing relative to existing and emerging treatments for Chagas disease and African trypanosomiasis.

"Benchmarking SDZ285428 against other investigational drugs for geographic atrophy"

Author: BenchChem Technical Support Team. Date: November 2025

A Note on SDZ285428: Initial searches for the investigational drug this compound did not yield specific public information regarding its mechanism of action or clinical trial data for geographic atrophy (GA). This may indicate that it is an internal codename, an early-stage compound not yet in the public domain, or a potential typographical error. Therefore, this guide will focus on a comparative analysis of prominent, publicly documented investigational and recently approved drugs for geographic atrophy, providing a valuable benchmarking resource for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of selected investigational and recently approved drugs for geographic atrophy (GA), a late stage of age-related macular degeneration (AMD) that leads to irreversible vision loss. The drugs selected for this analysis represent different mechanisms of action, offering a broad overview of the current therapeutic landscape. The comparison includes two recently approved complement inhibitors, a novel dual-mechanism agent, and a neuroprotective implant.

Overview of Compared Therapeutic Agents

This guide focuses on the following drugs:

  • Pegcetacoplan (Syfovre™): An inhibitor of complement component C3, approved by the FDA for the treatment of geographic atrophy.

  • Avacincaptad Pegol (Izervay™): An inhibitor of complement component C5, also approved by the FDA for GA.

  • AVD-104: An investigational dual-mechanism drug that modulates macrophage activity and inhibits the complement cascade.

  • Brimonidine Intravitreal Implant: An investigational neuroprotective agent delivered via a sustained-release implant.

Mechanism of Action

The therapeutic agents covered in this guide employ distinct strategies to combat the progression of geographic atrophy.

dot

cluster_complement Complement Cascade in GA cluster_drugs Therapeutic Intervention C3 C3 C5 C5 C3->C5 Cleavage MAC Membrane Attack Complex (MAC) C5->MAC Formation Inflammation Inflammation C5->Inflammation C5a Pegcetacoplan Pegcetacoplan (Syfovre™) Pegcetacoplan->C3 Inhibits Avacincaptad Avacincaptad Pegol (Izervay™) Avacincaptad->C5 Inhibits cluster_workflow GA Lesion Measurement Workflow Patient Patient with GA Imaging Fundus Autofluorescence (FAF) Imaging Patient->Imaging Analysis Image Analysis (Segmentation Software) Imaging->Analysis Measurement Quantification of GA Lesion Area (mm²) Analysis->Measurement

Safety Operating Guide

Proper Disposal of SDZ285428: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SDZ285428, understanding the appropriate disposal procedures is crucial for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information, including a step-by-step disposal plan for this compound, based on available safety data.

Safety and Handling Overview

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification significantly influences the recommended disposal protocol. The substance is also considered non-hazardous for transport.[1] While the immediate risks are low, standard laboratory safety practices should always be observed during handling. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number 174262-13-6[1]
Molecular Formula C₂₄H₂₀ClN₃O[1]
Molecular Weight 401.89 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]
Transport Classification Non-hazardous for transport[1]

Step-by-Step Disposal Protocol for this compound

Given the non-hazardous nature of this compound, the disposal process is more straightforward than for hazardous materials. However, it is imperative to adhere to local and institutional regulations.

Step 1: Initial Assessment and Consultation

Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority.[2] Institutional policies may have specific requirements for the disposal of any chemical waste, regardless of its hazard classification.

Step 2: Preparing for Disposal

Ensure that the this compound waste is properly contained. If it is in its original container, ensure the label is intact and legible. If it is a prepared solution or contaminated material, use a compatible and clearly labeled waste container.

Step 3: Disposal of Small Quantities of Liquid Waste

For small quantities of non-hazardous liquid waste, disposal down the sanitary sewer may be permissible.[2][3] This should only be done after receiving explicit approval from your institution's EHS department.[2] When disposing of via the drain, it is recommended to flush with a large volume of water.

Step 4: Disposal of Solid Waste and Empty Containers

Solid, non-hazardous chemical waste may be suitable for disposal in the regular trash or a designated landfill.[2] However, these materials should not be placed in standard laboratory trash cans that are handled by custodial staff.[2] Your EHS office will provide guidance on the appropriate solid waste stream.

Empty containers of this compound should be thoroughly rinsed with a suitable solvent. The first rinse should be collected and disposed of as chemical waste. After rinsing, the container labels should be defaced or removed before placing them in the appropriate recycling or trash receptacle as per institutional guidelines.

Step 5: Documentation

Maintain a record of the disposal of this compound, including the date, quantity, and method of disposal, in accordance with your laboratory's standard operating procedures and any institutional requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_liquid Is the waste liquid? consult_ehs->is_liquid is_solid Is the waste solid or an empty container? is_liquid->is_solid No sewer_disposal Sanitary Sewer Disposal (with approval) is_liquid->sewer_disposal Yes solid_waste_disposal Dispose in Designated Solid Waste Stream is_solid->solid_waste_disposal Solid Waste rinse_container Triple Rinse Empty Container is_solid->rinse_container Empty Container end End: Disposal Complete sewer_disposal->end solid_waste_disposal->end defaced_container_disposal Dispose of Defaced Container in Regular Trash/Recycling rinse_container->defaced_container_disposal defaced_container_disposal->end

Caption: Decision workflow for the disposal of this compound.

By following these procedures and consulting with your local safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling SDZ285428

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the specific personal protective equipment (PPE) and handling procedures for SDZ285428 is not publicly available in Safety Data Sheets (SDS). Researchers, scientists, and drug development professionals should exercise caution and adhere to standard laboratory safety practices when handling this and other chemicals for which detailed safety information is not readily accessible.

In the absence of a specific SDS for this compound, a comprehensive risk assessment should be conducted before any handling of the compound. This assessment should be based on the known or anticipated properties of the chemical and any available toxicological data for similar compounds.

General Guidance on Personal Protective Equipment

When handling chemical compounds with unknown hazard profiles, it is prudent to adopt a conservative approach to personal protection. The following table outlines general PPE recommendations that should be considered as a baseline.

Body PartPersonal Protective EquipmentMaterial/Standard to Consider
Hands Chemical-resistant glovesNitrile or other appropriate material based on the solvent used.
Eyes Safety glasses with side shields or gogglesANSI Z87.1 certified
Body Laboratory coatStandard cotton or flame-resistant material as appropriate.
Respiratory Use in a well-ventilated area or chemical fume hoodIf aerosolization is possible, a respirator may be required.

Procedural Workflow for Safe Handling

The following diagram illustrates a logical workflow for establishing safe handling procedures for a chemical with unknown hazards, such as this compound.

cluster_assessment Initial Assessment cluster_ppe PPE Selection & Handling cluster_disposal Disposal Plan cluster_procedure Experimental Procedure start Obtain Compound sds_check Attempt to Locate Safety Data Sheet (SDS) start->sds_check sds_unavailable SDS Unavailable sds_check->sds_unavailable risk_assessment Conduct Comprehensive Risk Assessment sds_unavailable->risk_assessment If 'Yes' select_ppe Select Appropriate PPE (Conservative Approach) risk_assessment->select_ppe handling_protocol Define Handling Protocol (e.g., in fume hood) select_ppe->handling_protocol disposal_plan Establish Waste Disposal Plan handling_protocol->disposal_plan proceed Proceed with Experiment with Caution disposal_plan->proceed end Document All Procedures and Observations proceed->end

Caption: Workflow for handling chemicals with unavailable safety data.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial. All waste should be handled in accordance with institutional, local, and national regulations for chemical waste. As a general guideline:

  • Segregate Waste: Keep waste containing this compound separate from other waste streams.

  • Labeling: Clearly label all waste containers with the chemical name and any known hazards.

  • Consult EHS: Work with your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal method.

Disclaimer: The information provided here is intended as a general guide in the absence of specific safety data for this compound. It is not a substitute for a formal risk assessment and the guidance of your institution's EHS department. Always prioritize safety and adhere to established laboratory protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SDZ285428
Reactant of Route 2
Reactant of Route 2
SDZ285428

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.